MI-773
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23+,25-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKAKZRYYDCJDU-YJRDPZTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MI-773 mechanism of action in p53 wild-type cells
An In-Depth Technical Guide on the Mechanism of Action of MI-773 in p53 Wild-Type Cells
Introduction
This compound, also known as SAR405838, is a potent and selective, orally available small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3] In cancer cells retaining functional, or "wild-type," p53, the tumor-suppressive functions of p53 are often inactivated through non-mutational mechanisms.[4][5] A primary mechanism of this inactivation is the overexpression of MDM2, an E3 ubiquitin ligase that acts as the principal negative regulator of p53. MDM2 binds to the p53 transactivation domain, leading to its ubiquitination and subsequent proteasomal degradation, thereby suppressing its activity. This compound is designed to disrupt this interaction, restore p53 function, and induce tumor cell death. This guide provides a detailed overview of the mechanism of action of this compound in p53 wild-type cells, supported by quantitative data and experimental protocols.
Core Mechanism of Action: The MDM2-p53 Axis
The primary mechanism of this compound is the high-affinity, competitive inhibition of the MDM2-p53 interaction. This compound is a spiro-oxindole compound that occupies the p53-binding pocket on the MDM2 protein. This steric hindrance prevents MDM2 from binding to p53.
In p53 wild-type cells, this inhibition has several immediate consequences:
-
p53 Stabilization: By blocking MDM2-mediated ubiquitination and degradation, this compound leads to the rapid accumulation and stabilization of the p53 protein.
-
p53 Pathway Activation: The stabilized p53 is free to function as a transcription factor, activating the expression of its downstream target genes. This transcriptional activation is the cornerstone of this compound's anti-tumor activity.
This mechanism is highly specific to cells with functional p53. In cells with mutated or deleted p53, this compound shows minimal activity, as its primary target for activation is absent.
Figure 1: this compound signaling pathway in p53 wild-type cells.
Downstream Cellular Effects
Activation of the p53 pathway by this compound triggers two primary anti-proliferative outcomes: cell cycle arrest and apoptosis.
Cell Cycle Arrest
This compound treatment leads to a potent, p53-dependent induction of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). Increased levels of p21 halt the cell cycle, primarily at the G1 and G2 phases, preventing tumor cell proliferation. This effect is observed across various cancer cell lines.
Apoptosis
In many p53 wild-type cancer cells, this compound is a strong inducer of apoptosis. The stabilized p53 transcriptionally upregulates pro-apoptotic members of the Bcl-2 family, most notably PUMA (p53 Upregulated Modulator of Apoptosis) and BAX. This leads to the activation of the intrinsic apoptotic cascade, marked by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP). The induction of PUMA, in particular, has been identified as a key factor in determining whether a cell undergoes apoptosis in response to this compound.
Quantitative Data
The efficacy of this compound is demonstrated by its potent activity in p53 wild-type cell lines compared to its minimal effect on p53 mutant or null lines.
Table 1: In Vitro Cell Growth Inhibition (IC50) of MDM2 Inhibitors
| Cell Line | Cancer Type | p53 Status | This compound (SAR405838) IC50 (µM) | MI-219 IC50 (µM) | Nutlin-3a IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-type | 0.092 | 1.4 | 1.3 |
| RS4;11 | Leukemia | Wild-type | 0.089 | 1.0 | 0.57 |
| LNCaP | Prostate Cancer | Wild-type | 0.27 | 1.1 | 1.2 |
| HCT-116 | Colon Cancer | Wild-type | 0.20 | 0.95 | 0.86 |
| IMR-32 | Neuroblastoma | Wild-type | ~0.33 | - | ~2.5 |
| HCT-116 (p53-/-) | Colon Cancer | Deletion | >20 | >10 | >10 |
| SW620 | Colon Cancer | Mutation | >10 | - | - |
| *Data estimated from graphical representations in the cited source. All other data from reference. |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line (Treatment) | % G1 Phase | % S Phase | % G2/M Phase |
| Lipo246 (DMSO) | 59.8 | 19.3 | 20.9 |
| Lipo246 (1 µM this compound, 48h) | 71.8 | 10.2 | 18.0 |
| Lipo863 (DMSO) | 68.3 | 11.2 | 20.5 |
| Lipo863 (1 µM this compound, 48h) | 79.9 | 4.8 | 15.3 |
| Data from reference. |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment (72h) | % Apoptotic Cells (Sub-G1) |
| UM-HACC-5 | DMSO | ~2% |
| 1 µM this compound | ~15% | |
| 10 µM this compound | ~25% | |
| Data estimated from graphical representations in the cited source. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Figure 2: General experimental workflow for evaluating this compound.
Cell Viability Assay (e.g., CCK-8)
This assay measures the anti-proliferative effect of this compound and is used to calculate IC50 values.
-
Cell Seeding: Seed p53 wild-type cancer cells (e.g., IMR-32, SJSA-1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 30 µM) for a specified period, typically 72 hours. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Assay: Add Cell Counting Kit-8 (CCK-8) or similar reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve using software like Prism to calculate the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in the protein levels of p53 and its downstream targets.
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 12-24 hours). Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, p21, PUMA, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Plate cells (e.g., 1 x 10^6 cells per 6 cm dish) and treat with this compound (e.g., 10 µM) for 24 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, measured by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with increasing concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
Harvesting: Collect all cells, including those in the supernatant. Wash with cold PBS.
-
Resuspension: Resuspend the cells at a density of 1 x 10^6 cells/mL in 1x Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Selectivity and Rationale
The efficacy of this compound is fundamentally linked to the p53 status of the tumor. This dependency forms the rationale for its use as a targeted therapy.
Figure 3: Logical relationship of this compound activity and p53 status.
Conclusion
This compound is a highly specific MDM2 antagonist that functions by disrupting the MDM2-p53 interaction. In p53 wild-type cells, this leads to the stabilization and activation of p53, which in turn transcriptionally upregulates key effector genes like p21 and PUMA. The ultimate cellular outcomes are potent cell cycle arrest and induction of apoptosis, leading to a significant decrease in tumor cell viability. The strict dependence on a functional p53 pathway underscores its potential as a targeted therapy for the approximately 50% of human cancers that retain wild-type p53.
References
- 1. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
MI-773: A Technical Guide to a Potent p53-MDM2 Protein-Protein Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, a function that is often impaired in malignant cells through its interaction with the Murine Double Minute 2 (MDM2) oncoprotein. MDM2 targets p53 for proteasomal degradation, effectively neutralizing its tumor-suppressing capabilities. The development of small molecules that inhibit the p53-MDM2 protein-protein interaction (PPI) represents a promising therapeutic strategy for cancers retaining wild-type p53. MI-773 (also known as SAR405838) is a potent, selective, and orally available small-molecule inhibitor designed to disrupt this interaction. By binding to the p53-binding pocket of MDM2, this compound prevents the degradation of p53, leading to its accumulation, stabilization, and the reactivation of its downstream signaling pathways. This reactivation results in critical anti-tumor effects, including cell cycle arrest and apoptosis.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a spiro-oxindole analog designed to mimic the three key amino acid residues of p53 (Phe19, Trp23, and Leu26) that are essential for its binding to a deep hydrophobic pocket on the N-terminal domain of MDM2.[1][4] Upon administration, this compound occupies this pocket, physically blocking the p53-MDM2 interaction.[2] This disruption has several downstream consequences:
-
p53 Stabilization: By preventing MDM2-mediated ubiquitination and subsequent proteasomal degradation, this compound leads to a rapid accumulation of p53 protein within the cell.
-
Activation of p53 Pathway: The stabilized p53 acts as a transcription factor, upregulating the expression of its target genes. These include:
-
Anti-Tumor Effects: The culmination of these events is the induction of cell cycle arrest and/or apoptosis in cancer cells that have wild-type p53, leading to the inhibition of tumor growth.[1][4]
The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of inhibition by this compound.
Quantitative Data Summary
This compound and its optimized analog SAR405838 have been extensively characterized for their binding affinity and cellular potency across various cancer types.
Table 1: Biochemical Binding Affinity
This table summarizes the binding affinity of this compound and its analog to the MDM2 protein. Lower values indicate higher affinity.
| Compound | Target | Assay Type | Value | Reference(s) |
| This compound | MDM2 | Kd | 8.2 nM | [5] |
| SAR405838 | MDM2 | Ki | 0.88 nM | [4][6] |
Kd: Dissociation Constant; Ki: Inhibition Constant.
Table 2: In Vitro Cellular Potency (IC50)
This table presents the half-maximal inhibitory concentration (IC50) of this compound/SAR405838 in various human cancer cell lines with wild-type (WT) p53. Lower values indicate greater potency.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference(s) |
| SH-SY5Y | Neuroblastoma | WT | 2.45 | |
| LAN-1 | Neuroblastoma | WT | 5.31 | |
| IMR-32 | Neuroblastoma | WT | 9.33 | |
| SJSA-1 | Osteosarcoma | WT | Potent | [4][6] |
| RS4;11 | Acute Leukemia | WT | Potent | [4][6] |
| LNCaP | Prostate Cancer | WT | Potent | [4][6] |
| HCT-116 | Colon Cancer | WT | Potent | [4][6] |
| NGP | Neuroblastoma | WT | >20.00 | |
| SK-N-SH | Neuroblastoma | WT | 19.84 |
Note: Specific IC50 values for SJSA-1, RS4;11, LNCaP, and HCT-116 were described as being 5-10 times more potent than Nutlin-3a but exact values were not consolidated in a single table in the source material.[6]
Key Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize p53-MDM2 inhibitors like this compound.
Binding Affinity Assessment: Fluorescence Polarization Assay
This competitive assay measures the ability of a test compound (this compound) to displace a fluorescently-labeled p53-derived peptide from the MDM2 protein.
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently-labeled p53 peptide probe (e.g., Rhodamine-labeled)
-
Assay Buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT)
-
This compound compound stock solution in DMSO
-
Black, low-volume 384-well assay plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a working solution of MDM2 protein and the fluorescent p53 peptide probe in assay buffer. The final concentration of the probe should be low (e.g., 50 nM) and the MDM2 concentration should be set to achieve ~70-80% of maximum polarization signal.
-
Assay Plate Setup:
-
Add 20 µL of the this compound serial dilutions to the assay wells.
-
Add 20 µL of assay buffer with DMSO (vehicle control) to "0% inhibition" wells.
-
Add 40 µL of a solution containing only the fluorescent probe to "100% inhibition" wells.
-
-
Reaction Initiation: Add 40 µL of the MDM2/probe mixture to the wells containing this compound and the vehicle control. The final volume should be 60 µL.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation (e.g., 531 nm) and emission (e.g., 595 nm) filters.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Cellular Potency Assessment: Cell Viability (CCK-8) Assay
This colorimetric assay quantifies cell viability by measuring the metabolic activity of cellular dehydrogenases.
Materials:
-
Cancer cell lines (e.g., SH-SY5Y)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound compound stock solution in DMSO
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle-only (DMSO) wells as a negative control and media-only wells as a blank.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
Assay Development: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change to orange is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability versus the logarithm of this compound concentration to determine the IC50 value.
Apoptosis Assessment: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis with this compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash cells once with cold 1X PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Efficacy Assessment: Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic NCR nude mice)
-
Cancer cell line (e.g., neuroblastoma cells)
-
This compound formulation for oral or intraperitoneal administration
-
Vehicle control (e.g., DMSO)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the mice.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration: Administer this compound and vehicle according to the planned schedule (e.g., daily intraperitoneal injection of 30 mg/kg).[1]
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Tissue Analysis: At the end of the study, tumors can be harvested for analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and mechanism of action in vivo.[1]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a p53-MDM2 inhibitor like this compound.
Conclusion
This compound is a well-characterized, potent inhibitor of the p53-MDM2 interaction with demonstrated efficacy in a range of preclinical cancer models harboring wild-type p53.[1][7][8] Its ability to reactivate the p53 tumor suppressor pathway makes it a compelling candidate for targeted cancer therapy, particularly in tumors where p53 function is suppressed by MDM2 overexpression rather than mutation.[1] The data and protocols presented in this guide offer a comprehensive resource for researchers working to further understand and develop this class of targeted anti-cancer agents. The ongoing clinical evaluation of this compound and other MDM2 inhibitors will ultimately determine their place in the therapeutic armamentarium against cancer.[1]
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. bosterbio.com [bosterbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MI-773 in Restoring p53 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a cornerstone of genomic integrity, orchestrating critical cellular responses to stress, including cell cycle arrest, apoptosis, and senescence. Its inactivation is a hallmark of cancer. In approximately 50% of human tumors where p53 is not mutated, its function is often abrogated by overexpression of its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2). The disruption of the MDM2-p53 interaction has emerged as a promising therapeutic strategy. This document provides a comprehensive technical overview of MI-773 (also known as SAR405838), a potent and specific small-molecule inhibitor of the MDM2-p53 interaction. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the core signaling pathways and workflows.
Introduction: The p53-MDM2 Axis as a Therapeutic Target
The p53 protein, often termed the "guardian of the genome," is a transcription factor that is activated by cellular stressors such as DNA damage.[1] In normal, unstressed cells, p53 levels are kept low primarily through the action of MDM2. MDM2 binds directly to the p53 transactivation domain, inhibiting its transcriptional activity and, as an E3 ubiquitin ligase, targeting it for proteasomal degradation.[2] Many cancers with wild-type (wt) p53 have found an alternative route to disable this crucial tumor suppressor pathway by amplifying the MDM2 gene.[1] This makes the protein-protein interaction (PPI) between p53 and MDM2 an attractive target for therapeutic intervention.
This compound is an orally available, spiro-oxindole-based small molecule designed to specifically and potently inhibit this interaction.[2][3] By binding to the p53-binding pocket of MDM2, this compound effectively prevents MDM2 from interacting with p53.[3] This liberates p53 from negative regulation, leading to its accumulation, stabilization, and the reactivation of the p53 signaling pathway, ultimately inducing apoptosis and cell cycle arrest in cancer cells with intact, wild-type p53.[1][2][3]
Mechanism of Action of this compound
This compound functions by competitively binding to MDM2, occupying the same hydrophobic pocket that the p53 transactivation domain would normally bind to. This steric hindrance blocks the formation of the MDM2-p53 complex. The consequences are twofold:
-
Inhibition of p53 Degradation : By preventing MDM2 from binding to p53, this compound blocks the MDM2-mediated ubiquitination and subsequent degradation of p53 by the proteasome.[2][3] This leads to a rapid accumulation of p53 protein within the cell.[1]
-
Restoration of p53 Transcriptional Activity : With its transactivation domain unblocked, the stabilized p53 can translocate to the nucleus and activate the transcription of its target genes.[1][3] Key downstream effectors include CDKN1A (which encodes the protein p21) and MDM2 itself (forming a negative feedback loop). The upregulation of p21 leads to cell cycle arrest, while the activation of other targets like PUMA and BAX initiates the apoptotic cascade.[1]
Quantitative Efficacy Data
This compound demonstrates high-affinity binding to MDM2 and potent anti-proliferative activity in cancer cell lines harboring wild-type p53. Its efficacy is significantly diminished in cells with mutated or deleted p53, highlighting its specific on-target mechanism.[1][4]
Table 1: Binding Affinity of this compound for MDM2
| Compound | Target | Binding Affinity (Kd) | Reference |
| This compound | MDM2 | 8.2 nM | [5] |
Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound
| Cell Line | Cancer Type | p53 Status | MDM2 Level | IC50 (72h treatment) | Reference |
| SH-SY5Y | Neuroblastoma | Wild-Type | High | 2.45 µM | [1] |
| LAN-1 | Neuroblastoma | Wild-Type | High | 5.31 µM | [1] |
| IMR-32 | Neuroblastoma | Wild-Type | High | 9.33 µM | [1] |
| SK-N-SH | Neuroblastoma | Wild-Type | Low | 19.84 µM | [1] |
| NGP | Neuroblastoma | Wild-Type | Low | >20.00 µM | [1] |
| KELLY | Neuroblastoma | Mutant | - | No effect observed | [1] |
| SK-N-AS | Neuroblastoma | Mutant | - | No significant effect | [2] |
Note: The data indicates that both wt-p53 status and sufficient MDM2 expression are important for sensitivity to this compound.
Key Experimental Protocols
The following protocols are representative of the methods used to characterize the activity of this compound.
Cell Viability Assay (CCK-8)
This protocol is used to determine the IC₅₀ value of this compound.
-
Cell Seeding : Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 0.1, 1, 5, 10, 20 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assay : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.[1][2]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Cell Seeding and Treatment : Seed 1 x 10⁶ cells in a 6 cm dish. After 24 hours, treat with this compound at various concentrations (e.g., 0 µM, 5 µM, 10 µM) for 24-48 hours.
-
Cell Collection : Harvest both adherent and floating cells. Wash the cells twice with cold 1x PBS.
-
Staining : Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1x Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.[1][2]
Western Blot Analysis
This protocol is used to assess changes in protein levels of p53 and its downstream targets.
-
Cell Lysis : Treat cells with this compound for a specified time (e.g., 12-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved PARP, anti-Actin) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][2]
Preclinical and Clinical Overview
The efficacy of this compound has been demonstrated in vivo. In orthotopic mouse models of neuroblastoma, this compound treatment induced apoptosis in tumor cells.[2][6] Furthermore, it has shown the ability to augment the cytotoxic effects of conventional chemotherapies like doxorubicin (B1662922) and cisplatin (B142131).[2][7] In studies on adenoid cystic carcinoma (ACC), a combination of this compound and cisplatin caused significant tumor shrinkage.[7] Notably, this compound appeared to preferentially target the more resistant cancer stem cells that are often responsible for tumor recurrence.[7]
The clinical potential of this compound (SAR405838) has been investigated in Phase I clinical trials, which have demonstrated an acceptable safety profile in patients with advanced solid tumors.[1][8] These studies confirm that MDM2 inhibitors can effectively block the MDM2-p53 interaction and activate the p53 pathway in a clinical setting.[8]
Conclusion
This compound is a potent and specific inhibitor of the MDM2-p53 interaction that effectively restores the tumor-suppressive functions of p53 in cancers harboring a wild-type TP53 gene. By preventing p53 degradation, this compound leads to cell cycle arrest and apoptosis, demonstrating significant anti-tumor activity both in vitro and in vivo. The quantitative data and established experimental protocols underscore its utility as both a powerful research tool for studying the p53 pathway and a promising therapeutic agent. Ongoing and future clinical investigations will continue to define the role of this compound and similar MDM2 antagonists in the armamentarium of targeted cancer therapies.
References
- 1. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Pharmacogenomics characterization of the MDM2 inhibitor this compound reveals candidate tumours and predictive biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news.umich.edu [news.umich.edu]
- 8. Pharmacogenomics characterization of the MDM2 inhibitor this compound reveals candidate tumours and predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of MI-773: A Technical Guide on a Novel MDM2 Inhibitor for Solid Tumors
Introduction
MI-773 (also known as SAR405838) is a potent, orally available, small-molecule inhibitor that targets the interaction between the Mouse Double Minute 2 (MDM2) proto-oncogene and the p53 tumor suppressor protein.[1][2] In many cancers that retain a non-mutated, or wild-type (WT), TP53 gene, the tumor-suppressing function of the p53 protein is often silenced by the overexpression of MDM2.[1] MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its degradation through the proteasome.[1] By disrupting the MDM2-p53 interaction, this compound is designed to stabilize and reactivate p53, thereby restoring its potent anti-tumor functions, including cell cycle arrest and apoptosis.[3] This document provides a comprehensive overview of the preclinical studies of this compound in various solid tumors, detailing its mechanism of action, anti-tumor efficacy, and the experimental protocols used in its evaluation. The promising preclinical data have supported its advancement into Phase I clinical trials for patients with advanced solid tumors.
Mechanism of Action: Restoring p53 Function
This compound operates by competitively binding to the p53-binding pocket of the MDM2 protein with high affinity and selectivity (Kd = 8.2 nM; Ki = 0.88 nM). This action blocks the physical interaction between MDM2 and p53. Consequently, p53 is shielded from MDM2-mediated ubiquitination and subsequent proteasomal degradation. The accumulation of p53 in the nucleus allows it to function as a transcription factor, activating a cascade of downstream target genes, such as CDKN1A (encoding p21) and PUMA, which orchestrate cell cycle arrest and apoptosis, respectively. This targeted mechanism makes this compound a promising therapeutic strategy for the approximately 50% of human tumors that retain wild-type TP53.
In Vitro Studies: Cellular Response to this compound
This compound has demonstrated significant anti-tumor activity across a broad panel of solid tumor cell lines, with a pronounced selectivity for those harboring wild-type TP53.
Data Presentation: Anti-proliferative Activity
The anti-proliferative effects of this compound were evaluated in numerous cell lines. The median IC50 (half-maximal inhibitory concentration) across 274 human tumor cell lines was 13.5 µM, with a range from 0.1 µM to over 30 µM. Notably, about 18.5% of the cell lines were highly sensitive, exhibiting IC50 values ten times lower than the median.
| Tumor Type | Cell Line(s) | Key Finding | IC50 Value (approx.) | Reference |
| Neuroblastoma | SH-SY5Y, IMR-32, LA-N-6 (p53-WT) | Dose- and time-dependent reduction in cell viability. | Sub-micromolar to low micromolar | |
| SK-N-AS (p53-mutant) | Significantly less sensitive to this compound. | > 10 µM | ||
| Melanoma | Various | Identified as one of the most sensitive tumor types. | Sub-micromolar in sensitive lines | |
| Kidney Cancer | Various | Identified as one of the most sensitive tumor types. | Not specified | |
| Stomach Cancer | Various | Identified as one of the most sensitive tumor types. | Not specified | |
| Breast Cancer | Various | Identified as one of the most sensitive tumor types. | Not specified | |
| Mesothelioma | Various | Identified as one of the most sensitive tumor types. | Not specified | |
| Adenoid Cystic Carcinoma (ACC) | UM-HACC-5 | Dose-dependent induction of apoptosis. | Not specified |
Experimental Protocols
-
Cell Viability Assay (CCK-8): Neuroblastoma cells (e.g., SH-SY5Y, IMR-32) were seeded in 96-well plates. After 24 hours, cells were treated with increasing concentrations of this compound or a vehicle control for 24, 48, or 72 hours. Cell Counting Kit-8 (CCK-8) solution was then added to each well, and the absorbance was measured at 450 nm to determine the percentage of viable cells relative to the control.
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry): Cells were treated with this compound for a specified period (e.g., 72 hours). For apoptosis, cells were harvested, washed, and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol. For cell cycle analysis, cells were fixed in ethanol (B145695) and stained with PI. Samples were then analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) and the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis: After treatment with this compound, cells were lysed to extract total protein. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins in the p53 pathway (e.g., p53, MDM2, p21) and markers of apoptosis (e.g., cleaved Caspase-3, cleaved PARP). Following incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies: Efficacy in Animal Models
The anti-tumor effects of this compound have been validated in several in vivo models of solid tumors, demonstrating tumor growth inhibition and regression.
Data Presentation: In Vivo Efficacy
| Tumor Model | Animal Model | This compound Dosage | Key Finding(s) | Reference |
| Neuroblastoma | Orthotopic NB mouse model | Not specified | Induced apoptosis in tumor cells. Augmented the cytotoxic effects of doxorubicin. | |
| Adenoid Cystic Carcinoma (ACC) | Patient-Derived Xenograft (PDX) in SCID mice | 10 mg/kg (oral) | Modestly suppressed tumor growth rate. | |
| 100 mg/kg (oral) | Caused significant tumor regression. Increased p53 expression and apoptosis (TUNEL-positive cells) in tumors. | |||
| ACC (Recurrence Study) | Post-surgical mouse model | This compound only (dosage not specified) | After 300 days, 0% recurrence was observed in the this compound treated group vs. 62% in the surgery-only control group. | |
| ACC (Combination) | Mouse model | This compound + Cisplatin (B142131) | Combination treatment shrank tumors to near-zero volume. This compound targeted cancer stem cells while cisplatin targeted bulk tumor cells. |
Experimental Protocols
-
Patient-Derived Xenograft (PDX) Model: Tumor fragments from patients with adenoid cystic carcinoma were implanted subcutaneously into severe combined immunodeficient (SCID) mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
Drug Administration and Monitoring: this compound was administered orally, typically daily, at specified doses (e.g., 10 mg/kg, 100 mg/kg). The control group received a vehicle solution. Tumor dimensions were measured regularly (e.g., twice weekly) with calipers, and tumor volume was calculated. Animal body weight was monitored as an indicator of toxicity.
-
Immunohistochemistry (IHC) and TUNEL Assay: At the end of the study, tumors were excised, fixed in formalin, and embedded in paraffin. Tumor sections were stained with antibodies against proteins of interest, such as p53, to assess target engagement. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays were performed to detect and quantify apoptotic cells within the tumor tissue.
Biomarkers and Combination Strategies
The primary determinant of sensitivity to this compound is the TP53 gene status. Preclinical studies consistently show that tumor cells with wild-type TP53 are sensitive, while those with mutated or deleted TP53 are more resistant. Pharmacogenomic studies have also suggested that the expression levels of a set of 11 genes involved in the p53 signaling pathway can help predict sensitivity to MDM2 inhibitors.
Furthermore, this compound has shown synergistic potential when combined with conventional chemotherapies. In neuroblastoma models, it augmented the cytotoxic effects of doxorubicin. In adenoid cystic carcinoma, combining this compound with cisplatin resulted in profound tumor shrinkage, with evidence suggesting that this compound eradicates the therapy-resistant cancer stem cell population while cisplatin kills the bulk tumor cells.
Conclusion
Preclinical data robustly support the mechanism of action and anti-tumor efficacy of this compound in a range of solid tumors. As a selective inhibitor of the MDM2-p53 interaction, it effectively reactivates p53 signaling in cancer cells with wild-type TP53, leading to cell cycle arrest and apoptosis. In vivo studies have confirmed its ability to inhibit tumor growth, cause regression, and prevent recurrence in clinically relevant models. The identification of TP53 status as a key predictive biomarker and the promising results from combination therapy studies provide a strong rationale for the ongoing clinical investigation of this compound as a targeted therapy for patients with TP53 wild-type solid tumors.
References
MI-773: A Potent and Selective MDM2 Inhibitor for Antineoplastic Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MI-773, also known as SAR405838, is a potent and selective, orally available small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog-p53 protein-protein interaction. By disrupting this critical interaction, this compound stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest, apoptosis, and potent antineoplastic activity in cancers harboring wild-type TP53. This technical guide provides a comprehensive overview of the preclinical data supporting the antineoplastic activity of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its investigation.
Mechanism of Action: Restoring p53 Function
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by regulating cell cycle checkpoints, DNA repair, and apoptosis. In many cancers with wild-type TP53, the function of p53 is abrogated by its negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its ubiquitination and subsequent proteasomal degradation.
This compound is a spiro-oxindole derivative designed to mimic the three key p53 amino acid residues (Phe19, Trp23, and Leu26) that are essential for its binding to MDM2. This compound binds with high affinity (Ki = 0.88 nM) to the p53-binding pocket of MDM2, effectively blocking the MDM2-p53 interaction.[1][2] This disruption prevents the degradation of p53, leading to its accumulation in the nucleus. Activated p53 then transcriptionally upregulates its target genes, such as CDKN1A (p21), BBC3 (PUMA), and BAX, which in turn mediate cell cycle arrest and apoptosis.[3]
The following diagram illustrates the mechanism of action of this compound.
References
- 1. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Anti-Tumor Activity of MI-773: A Technical Overview of its Impact on Cancer Cell Proliferation and Survival
For Researchers, Scientists, and Drug Development Professionals
Abstract
MI-773, also known as SAR405838, is a potent and specific small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In cancer cells with wild-type p53, the overexpression of MDM2 leads to the degradation of the p53 tumor suppressor, thereby promoting cell proliferation and survival.[3] this compound is designed to disrupt this interaction, restore p53 function, and trigger p53-mediated apoptosis and cell cycle arrest.[3][4] This document provides a comprehensive technical guide on the mechanism of action of this compound, its quantifiable effects on cancer cell lines, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways involved.
Mechanism of Action: Restoring the Guardian of the Genome
The tumor suppressor protein p53 plays a critical role in preventing malignant transformation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[5][6] MDM2 is a primary negative regulator of p53; it acts as an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[5] In many cancers where p53 is not mutated, its tumor-suppressive function is abrogated by the amplification or overexpression of MDM2.[2][5]
This compound is an orally available spiro-oxindole compound that binds with high affinity (Kd=8.2 nM; Ki=0.88 nM) to the p53-binding pocket of the MDM2 protein.[1][4] This action competitively inhibits the MDM2-p53 interaction.[3] By preventing MDM2-mediated degradation, this compound leads to the stabilization and accumulation of p53.[4][5] The restored p53 can then transactivate its downstream target genes, resulting in the induction of apoptosis and cell cycle arrest in tumor cells.[5][7]
Effects on Cancer Cell Proliferation and Survival
This compound demonstrates potent anti-proliferative and pro-apoptotic activity across a range of cancer types harboring wild-type p53, including neuroblastoma, adenoid cystic carcinoma, liposarcoma, and leukemia.[2][4][5]
Inhibition of Cell Proliferation
Treatment with this compound leads to a significant, dose-dependent decrease in the viability of p53 wild-type cancer cells.[2] This effect is markedly attenuated in cancer cells with mutated or null p53, highlighting the p53-dependent mechanism of action.[2] Long-term exposure to this compound also significantly impairs the colony-forming ability of cancer cells.[5]
| Cancer Type | Cell Line | Assay | Effect of this compound (SAR405838) | Reference |
| Neuroblastoma | SH-SY5Y, IMR-32 | Cell Viability (CCK-8) | Greatly reduced cell viability in a dose- and time-dependent manner. | [2] |
| Neuroblastoma | SK-N-AS (p53 mutant) | Cell Viability (CCK-8) | No reduction in cell viability. | [2] |
| Neuroblastoma | SK-N-SH, SH-SY5Y | Colony Formation | Significant decrease in colony formation ability. | [5] |
| Adenoid Cystic Carcinoma | UM-HACC-5 | SRB Assay | Dose-dependent reduction in cell viability. | [8] |
Induction of Apoptosis
A primary outcome of p53 reactivation by this compound is the induction of apoptosis.[7][9] Flow cytometry analysis consistently shows a dose-dependent increase in the apoptotic cell population following this compound treatment.[5][7] In neuroblastoma cells, the proportion of apoptotic cells increased approximately threefold compared to controls.[5][7] This is biochemically confirmed by the increased cleavage of apoptosis markers such as Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[2][5]
| Cancer Type | Cell Line / Model | Assay | Effect of this compound | Reference |
| Neuroblastoma | SH-SY5Y, IMR-32 | Annexin V/PI Staining | ~3-fold increase in apoptotic cells vs. control. | [5][7] |
| Neuroblastoma | SH-SY5Y, IMR-32 | Western Blot | Dose-dependent increase in cleaved Caspase-3 and cleaved PARP. | [2][5] |
| Adenoid Cystic Carcinoma | UM-HACC-5 | Sub-G0/G1 Analysis | Dose-dependent increase in the fraction of apoptotic cells after 72h. | [8] |
| Adenoid Cystic Carcinoma | PDX Mouse Model | TUNEL Assay | Significant increase in TUNEL-positive (apoptotic) cells at 100 mg/kg. | [4][8] |
Induction of Cell Cycle Arrest
In addition to apoptosis, p53 activation by this compound leads to cell cycle arrest, primarily at the G1 and G2/M phases.[4][5] This effect is mediated by the p53-downstream target p21 (also known as CDKN1A), a potent cyclin-dependent kinase inhibitor.[5] Western blot analysis confirms the upregulation of p21 protein levels following this compound treatment.[5]
| Cancer Type | Cell Line | Assay | Effect of this compound | Reference |
| Neuroblastoma | SH-SY5Y, IMR-32 | Propidium Iodide Staining | Increased population of cells in G1 phase; evidence of G2/M arrest at higher doses. | [5][7] |
| Adenoid Cystic Carcinoma | UM-HACC-5 | Propidium Iodide Staining | Decrease in the population of cells in the G2/M phase after 72h. | [4][8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (e.g., Cell Counting Kit-8, CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., SH-SY5Y, IMR-32) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0.01 µM to 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2][5]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound for a designated time (e.g., 72 hours).[5][7]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Culture and Treatment: Plate cells and treat with this compound as described for the apoptosis assay.[5][7]
-
Cell Harvesting: Collect cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Protein Extraction: Following treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, p21, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound is a highly selective and potent inhibitor of the MDM2-p53 interaction that effectively restores p53-mediated tumor suppression in cancer cells with wild-type p53.[5] Its ability to induce robust apoptosis and cell cycle arrest translates into significant anti-proliferative effects in vitro and tumor regression in vivo.[4][5] These findings underscore the therapeutic potential of targeting the MDM2-p53 axis. This compound and other MDM2 inhibitors have advanced into clinical trials, showing promise for the treatment of various solid tumors and hematologic malignancies.[2][6] Further research is focused on identifying predictive biomarkers for patient selection and exploring combination therapies to overcome potential resistance mechanisms.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. news.umich.edu [news.umich.edu]
- 11. aacrjournals.org [aacrjournals.org]
The Emergence of MI-773 (SAR405838): A Technical Guide to Early-Stage Research in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core preclinical research of MI-773 (also known as SAR405838), a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This document consolidates key quantitative data, detailed experimental protocols, and critical signaling pathway information from foundational early-stage studies, with a specific focus on its application in hematologic malignancies.
Introduction: Targeting the MDM2-p53 Axis
The tumor suppressor protein p53 plays a critical role in maintaining cellular homeostasis by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many cancers, including a subset of hematologic malignancies, the p53 pathway is inactivated not by mutation of the TP53 gene itself, but through its negative regulation by the murine double minute 2 (MDM2) oncoprotein. MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation. This compound is designed to disrupt this interaction, thereby stabilizing and activating p53, and restoring its tumor-suppressive functions.
In Vitro Activity of this compound in Hematologic Malignancy Cell Lines
This compound has demonstrated potent and selective activity against hematologic malignancy cell lines harboring wild-type TP53. The following table summarizes the 50% inhibitory concentration (IC50) values from key preclinical studies.
| Cell Line | Hematologic Malignancy Subtype | TP53 Status | IC50 (µM) | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | Wild-Type | 0.089 | [1] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Wild-Type | Not explicitly provided, but sensitive | [2][3] |
| MV-4-11 | Acute Myeloid Leukemia (AML) | Wild-Type | Not explicitly provided, but sensitive | [2] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Wild-Type | Not explicitly provided, but sensitive | [2] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Wild-Type | Not explicitly provided, but sensitive |
Note: While some studies confirm sensitivity, precise IC50 values for all listed AML cell lines were not consistently available in the reviewed literature.
Signaling Pathway of this compound Action
This compound's mechanism of action centers on the reactivation of the p53 signaling pathway. By binding to the p53-binding pocket of MDM2, this compound prevents the MDM2-mediated degradation of p53. This leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to upregulate its target genes, including CDKN1A (p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 stabilization and activation of downstream pathways resulting in cell cycle arrest and apoptosis.
Key Experimental Protocols
This section provides a detailed overview of the methodologies used in the preclinical evaluation of this compound in hematologic malignancies.
Cell Viability Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for determining the in vitro cell viability of hematologic malignancy cell lines upon treatment with this compound.
Detailed Methodology:
-
Cell Lines: Hematologic malignancy cell lines such as RS4;11, MOLM-13, MV-4-11, and OCI-AML3 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells are seeded at a density of 2 x 10^4 viable cells per well in a 96-well plate.
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 50 µM) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 24, 48, or 72 hours.
-
Viability Assessment: Cell viability is assessed using assays such as the methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay or the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Absorbance or luminescence is measured using a microplate reader. The IC50 values are calculated by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for assessing the protein expression levels of key components of the MDM2-p53 pathway.
Caption: Experimental workflow for Western blot analysis to evaluate changes in protein expression in response to this compound treatment.
Detailed Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound at the desired concentrations and time points. Following treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p53, MDM2, p21, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse xenograft model of acute lymphoblastic leukemia.
Caption: Workflow for the in vivo evaluation of this compound in a hematologic malignancy xenograft model.
Detailed Methodology:
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID gamma or NSG) are used.
-
Cell Implantation: RS4;11 cells (e.g., 5 x 10^6 cells) are suspended in a mixture of media and Matrigel and injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at various doses (e.g., 10-200 mg/kg) daily for a specified duration (e.g., 21 days). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers and calculated using the formula: (length x width²) / 2. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the treatment period, tumors may be harvested for pharmacodynamic studies, such as Western blotting or immunohistochemistry, to assess the in vivo activation of the p53 pathway.
Conclusion
The early-stage research on this compound (SAR405838) provides a strong rationale for its development as a therapeutic agent for hematologic malignancies with wild-type TP53. Its ability to potently and selectively inhibit the MDM2-p53 interaction, leading to the reactivation of the p53 pathway and subsequent tumor cell apoptosis, has been demonstrated in both in vitro and in vivo preclinical models. The data and protocols summarized in this guide offer a comprehensive technical overview for researchers and drug development professionals working to advance novel therapies in this field. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in patients with hematologic cancers.
References
Methodological & Application
MI-773 Protocol for In Vitro Cell Culture Studies: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
MI-773, also known as SAR405838, is a potent and specific small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 interaction.[1][2] By disrupting this interaction, this compound stabilizes and activates the p53 tumor suppressor protein in cancer cells harboring wild-type p53, leading to cell cycle arrest, apoptosis, and potent antitumor activity.[1][3][4] This document provides detailed application notes and protocols for the in vitro evaluation of this compound in cell culture studies, intended for researchers in oncology and drug development.
Mechanism of Action
This compound is an orally available spiro-oxindole antagonist that binds to the p53-binding pocket of the MDM2 protein with high affinity.[1][5] In many cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by overexpression of its primary negative regulator, MDM2. MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation.[1][4]
This compound competitively inhibits the MDM2-p53 interaction, preventing the degradation of p53.[1] The resulting accumulation of p53 leads to the transcriptional activation of its downstream target genes, such as CDKN1A (encoding p21) and MDM2 (in a negative feedback loop), as well as pro-apoptotic genes like PUMA and BAX.[3][6][7] This reactivation of the p53 pathway ultimately induces G1 and G2/M cell cycle arrest and apoptosis in cancer cells.[3][5][8]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Assay Duration | Reference |
| IMR-32 | Neuroblastoma | Wild-Type | Not explicitly stated, but potent inhibition observed | 72 hours | [4] |
| SH-SY5Y | Neuroblastoma | Wild-Type | Not explicitly stated, but potent inhibition observed | 72 hours | [3] |
| SK-N-SH | Neuroblastoma | Wild-Type | Not explicitly stated, but potent inhibition observed | Not specified | [3] |
| KELLY | Neuroblastoma | Mutant | Less sensitive compared to wild-type p53 cells | Not specified | [3] |
| UM-HMC-3A | Mucoepidermoid Carcinoma | Wild-Type | ~1 | 24 and 48 hours | [8] |
| UM-HMC-3B | Mucoepidermoid Carcinoma | Wild-Type | ~1 | 24 and 48 hours | [8] |
| UM-HACC-5 | Adenoid Cystic Carcinoma | Wild-Type | Not explicitly stated, but effective at 0.1 µM | 72 hours | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay type.
Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment Concentration | Treatment Duration | Effect on Cell Cycle | Apoptosis Induction | Reference |
| SH-SY5Y | Increasing concentrations | 72 hours | Altered G1 and G2/M phase ratio | Dose-dependent increase | [3] |
| IMR-32 | Increasing concentrations | 72 hours | Altered G1 and G2/M phase ratio | Dose-dependent increase | [3] |
| UM-HMC-3A | 1 µM | 24 and 48 hours | G1 arrest | Yes (at 5, 10, 15 µM) | [8] |
| UM-HMC-3B | 1 µM | 24 and 48 hours | G1 arrest | Yes (at 5, 10, 15 µM) | [8] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells to determine cell viability and the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines (e.g., IMR-32, SH-SY5Y)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 20 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[9]
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
-
Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture and treat cells with this compound as described above.
-
Harvesting: Harvest cells by trypsinization, wash with cold PBS, and centrifuge at 200 g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and control cells
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture and treat cells with this compound for the desired duration (e.g., 72 hours).[3]
-
Harvesting: Harvest approximately 1 x 10^6 cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins in the p53 signaling pathway.
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: Lyse treated cells in protein lysis buffer, quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.
Conclusion
This compound is a promising therapeutic agent that reactivates the p53 pathway in cancer cells with wild-type p53. The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound's anticancer effects. Consistent and rigorous application of these methods will enable researchers to effectively evaluate the potential of this compound and similar MDM2-p53 inhibitors in various cancer models.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
MI-773 solubility and preparation for experimental use
Application Notes and Protocols for MI-773
Introduction
This compound (also known as SAR405838) is a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] By binding to MDM2, this compound prevents the degradation of the p53 tumor suppressor protein, leading to the restoration of p53's transcriptional activity.[3] This subsequently induces cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53, making this compound a promising therapeutic agent for various malignancies.[4][5] These application notes provide detailed information on the solubility, preparation, and experimental use of this compound for preclinical research.
Physicochemical Properties
| Property | Value |
| Synonyms | SAR405838, p53-MDM2 interaction inhibitor this compound |
| Molecular Formula | C₂₉H₃₄Cl₂FN₃O₃[5] |
| Molecular Weight | 562.50 g/mol [6] |
| Target | MDM2-p53 Interaction[6] |
| Mechanism of Action | Binds to MDM2, preventing p53 ubiquitination and degradation.[3] |
| Binding Affinity (Kd) | 8.2 nM for MDM2[1] |
This compound Solubility and Solution Preparation
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility in common laboratory solvents is summarized below.
| Solvent | Solubility | Notes |
| DMSO | ≥ 53 mg/mL (94.22 mM)[6] | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[7] Use newly opened DMSO for the best results.[1] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (4.44 mM)[1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (4.44 mM)[1] | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (4.44 mM)[1] | 10% DMSO, 90% Corn Oil.[1] |
Note: "≥" indicates that the saturation point was not reached at this concentration.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO for in vitro use.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[1]
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Based on the desired final concentration, calculate the required volume of DMSO. The table below provides quick calculations for common concentrations.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
Stock Solution Molarity Calculator:
| Mass of this compound | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM |
| 1 mg | 1.7778 mL | 0.3556 mL | 0.1778 mL |
| 5 mg | 8.8889 mL | 1.7778 mL | 0.8889 mL |
| 10 mg | 17.7778 mL | 3.5556 mL | 1.7778 mL |
Storage:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store at -20°C for up to 1 month or at -80°C for up to 6 months .[1]
-
For optimal stability, store under a nitrogen atmosphere.[6]
Protocol 2: Preparation of In Vivo Working Solution
This protocol details the preparation of a working solution for animal studies using a common formulation. It is recommended to prepare this solution fresh on the day of use.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for a final concentration of 2.5 mg/mL):
-
Add each solvent sequentially in the specified order.
-
For a 1 mL final volume, begin with 400 µL of PEG300.
-
Add 100 µL of a 25 mg/mL this compound DMSO stock solution and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.[1]
-
Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly. The final solution should be clear.[1]
Mechanism of Action: MDM2-p53 Signaling Pathway
This compound functions by disrupting the interaction between MDM2 and p53.[5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to continuous ubiquitination and proteasomal degradation of p53, thus disabling its tumor-suppressive functions.[2][3] this compound occupies the p53-binding pocket on MDM2, which stabilizes p53 and allows it to accumulate in the nucleus.[2] This leads to the transcriptional activation of p53 target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis.[4][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (SAR405838) [myskinrecipes.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Pharmacogenomics characterization of the MDM2 inhibitor this compound reveals candidate tumours and predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of p53 Activation by MI-773
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-773, also known as SAR405838, is a potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 interaction.[1][2][3] In cancer cells with wild-type p53, the tumor suppressor protein p53 is often kept inactive through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1] this compound binds to MDM2, preventing the MDM2-p53 interaction, which leads to the stabilization and accumulation of p53.[1][4] This activation of the p53 pathway can induce cell cycle arrest and apoptosis in cancer cells, making MDM2 inhibitors a promising therapeutic strategy.[1][5] Western blotting is a crucial technique to elucidate the molecular mechanism of this compound by detecting the upregulation of p53 and its downstream targets. This document provides a comprehensive protocol for this application.
Principle
The principle of this application is to treat cancer cells that have wild-type p53 with this compound and then use Western blot analysis to detect changes in the expression levels of key proteins in the p53 signaling pathway. The expected outcome is an accumulation of p53 protein and an increased expression of its transcriptional targets, such as the cell cycle inhibitor p21 (also known as CDKN1A) and MDM2 itself, which is a known p53 target gene creating a negative feedback loop. The detection of these changes provides evidence of the on-target activity of this compound.
Signaling Pathway
The diagram below illustrates the signaling pathway of p53 activation by this compound.
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation of downstream targets.
Data Presentation
The following table summarizes the expected qualitative and semi-quantitative outcomes of Western blot analysis after treating cancer cells (e.g., neuroblastoma cell lines like SH-SY5Y and IMR-32, or osteosarcoma SJSA-1 cells) with this compound.[1][4]
| Target Protein | Treatment Group | Fold Change vs. Control (Semi-Quantitative) | Expected Molecular Weight | Notes |
| p53 | This compound (0.1 - 5 µM) | +++ (Significant Increase) | ~53 kDa | Stabilization of p53 is the primary effect of this compound. |
| p21 (CDKN1A) | This compound (0.1 - 5 µM) | +++ (Significant Increase) | ~21 kDa | A key downstream effector of p53-mediated cell cycle arrest. |
| MDM2 | This compound (0.1 - 5 µM) | ++ (Moderate Increase) | ~90 kDa | Upregulation is due to p53-mediated transcription (feedback loop). |
| Cleaved PARP | This compound (1 - 5 µM) | ++ (Moderate Increase) | ~89 kDa | An indicator of apoptosis induction. |
| Cleaved Caspase-3 | This compound (1 - 5 µM) | ++ (Moderate Increase) | ~17/19 kDa | An executioner caspase in the apoptosis pathway. |
| β-Actin | Vehicle & this compound | No Change | ~42 kDa | Loading control to ensure equal protein loading per lane. |
Note: The magnitude of the effect can be cell line-dependent and influenced by treatment duration and concentration.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line with wild-type p53 (e.g., SH-SY5Y, IMR-32, SJSA-1, HCT-116).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer or NP-40 buffer supplemented with protease and phosphatase inhibitor cocktail.
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer (4x or 2x)
-
SDS-PAGE Gels: Appropriate percentage to resolve proteins of interest (e.g., 4-12% gradient gels).
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Anti-p53
-
Anti-p21
-
Anti-MDM2
-
Anti-Cleaved PARP
-
Anti-Cleaved Caspase-3
-
Anti-β-Actin (or other loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate (ECL)
-
Imaging System
Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol for detecting p53 activation.
Caption: Experimental workflow for Western blot analysis of this compound-induced p53 activation.
Detailed Protocol
1. Cell Culture and Treatment
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) for desired time points (e.g., 12, 24, or 48 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis and Protein Quantification
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein extract) and determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting and Detection
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p53, anti-p21, or anti-MDM2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
5. Stripping and Re-probing (for loading control)
-
If necessary, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, wash the membrane, re-block, and probe with an antibody for a loading control protein, such as β-Actin, following the steps above.
Troubleshooting
-
No or Weak Signal: Increase protein load, primary antibody concentration, or incubation time. Check transfer efficiency.
-
High Background: Increase washing times, decrease antibody concentrations, or use a different blocking agent (e.g., BSA instead of milk).
-
Non-specific Bands: Ensure proper blocking and antibody dilutions. Use a fresh lysis buffer with protease inhibitors.
By following this detailed application note and protocol, researchers can effectively utilize Western blotting to demonstrate and quantify the activation of the p53 pathway by this compound, providing critical data for drug development and cancer research.
References
- 1. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascentagepharma.com [ascentagepharma.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following MI-773 Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing apoptosis induced by MI-773, a potent and specific small-molecule inhibitor of the MDM2-p53 interaction. The protocols outlined below are intended for researchers in oncology, drug discovery, and cell biology to effectively quantify the apoptotic response to this compound treatment in cancer cells using flow cytometry.
This compound, also known as SAR405838, functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53.[1][2] In cancer cells with wild-type p53, MDM2 often sequesters p53, leading to its degradation and the suppression of its tumor-suppressive functions.[1] By binding to MDM2, this compound prevents this interaction, leading to the stabilization and activation of p53.[2] This, in turn, can trigger downstream cellular processes, most notably apoptosis (programmed cell death), making this compound a promising therapeutic agent in various cancers.[1][3]
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust method for the quantitative analysis of apoptosis.[4][5][6] Annexin V is a protein with a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5][7] Propidium Iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.[4][7] This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
This compound Induced Apoptosis: Quantitative Data Summary
The following table summarizes the dose-dependent induction of apoptosis in various neuroblastoma (NB) cell lines after treatment with this compound for 72 hours, as determined by flow cytometry.
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |
| IMR-32 | 0 (Control) | ~5% |
| 1 | ~15% | |
| 5 | ~25% | |
| SH-SY5Y | 0 (Control) | ~5% |
| 1 | ~20% | |
| 5 | ~35% |
Note: The data presented is an approximate representation based on graphical data from the cited literature. For precise values, please refer to the original publications.[8]
Signaling Pathway of this compound Induced Apoptosis
This compound's mechanism of action culminates in the activation of the intrinsic apoptotic pathway through the stabilization of p53. The diagram below illustrates this signaling cascade.
Caption: this compound inhibits MDM2, leading to p53 stabilization and apoptosis.
Experimental Protocols
Part 1: Induction of Apoptosis with this compound
This protocol describes the treatment of cultured cancer cells with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., IMR-32, SH-SY5Y neuroblastoma cells)[8]
-
Complete cell culture medium
-
This compound (SAR405838)
-
Dimethyl sulfoxide (B87167) (DMSO) for this compound stock solution
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed approximately 1 x 10^5 cells per well in a 6-well plate and allow them to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.[8]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 5.0, and 10.0 µM).[8] Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[8]
Part 2: Flow Cytometry Analysis of Apoptosis using Annexin V and PI Staining
This protocol details the staining of this compound-treated cells for flow cytometric analysis of apoptosis.
Materials:
-
This compound treated and control cells
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[9]
-
FITC Annexin V Apoptosis Detection Kit (or similar)
-
Propidium Iodide (PI) staining solution[1]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture supernatant (which may contain floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with the previously collected supernatant.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining:
-
Transfer 100 µL of the cell suspension (containing about 1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Add 5 µL of PI staining solution.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the stained cells for 15-20 minutes at room temperature in the dark.[9]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within one hour). Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for analyzing apoptosis after this compound exposure.
Caption: Workflow for this compound induced apoptosis analysis via flow cytometry.
By following these detailed protocols and application notes, researchers can effectively and reliably assess the apoptotic effects of this compound, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
In Vivo Imaging of Tumor Response to the MDM2 Inhibitor MI-773: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-773, also known as SAR405838, is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In cancer cells with wild-type p53, the overexpression of MDM2 leads to the degradation of p53, a critical tumor suppressor protein. This compound functions by binding to MDM2, thereby preventing the degradation of p53.[2] This leads to the reactivation of the p53 signaling pathway, resulting in cell cycle arrest, apoptosis, and tumor growth inhibition.[3][4] This document provides detailed application notes and protocols for the in vivo imaging of tumor response to this compound, designed to assist researchers in preclinical studies.
Mechanism of Action: The MDM2-p53 Axis
This compound's therapeutic strategy is centered on the restoration of p53's tumor-suppressive functions. In many tumors, p53 remains unmutated but is functionally inactivated by negative regulators, most notably MDM2. This compound mimics the binding of p53 to MDM2, competitively inhibiting their interaction and leading to p53 stabilization and accumulation.[1][3]
Caption: this compound disrupts the MDM2-p53 interaction, leading to p53 stabilization and tumor suppression.
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer models.
Table 1: In Vitro Cellular Potency of this compound [1]
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-type | 0.1 - 0.5 |
| RS4;11 | Acute Leukemia | Wild-type | 0.05 - 0.2 |
| LNCaP | Prostate Cancer | Wild-type | 0.2 - 0.8 |
| HCT-116 | Colon Cancer | Wild-type | 0.3 - 1.0 |
| SK-N-AS | Neuroblastoma | Mutant | > 20 |
Table 2: In Vivo Tumor Response to this compound in Xenograft Models [1][5]
| Tumor Model | Treatment Regimen | Outcome |
| SJSA-1 Osteosarcoma | Single oral dose | Complete tumor regression |
| RS4;11 Acute Leukemia | Daily oral dosing | Durable tumor regression |
| LNCaP Prostate Cancer | Daily oral dosing | Complete tumor growth inhibition |
| HCT-116 Colon Cancer | Daily oral dosing | Tumor growth inhibition |
| Adenoid Cystic Carcinoma | This compound + Cisplatin | Tumor shrinkage to near zero |
| Adenoid Cystic Carcinoma | This compound post-surgery | No recurrence at 300 days (vs. 62% in control) |
Table 3: In Vivo Induction of Apoptosis by this compound [3]
| Cell Line | Treatment | Apoptotic Cells (%) |
| Neuroblastoma | Vehicle | < 5% |
| Neuroblastoma | This compound | ~15% (3-fold increase) |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Orthotopic Neuroblastoma Mouse Model
This protocol describes the establishment of an orthotopic neuroblastoma model for in vivo imaging studies.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y, IMR-32) engineered to express a reporter gene (e.g., luciferase).
-
Immunocompromised mice (e.g., athymic nude mice), 4-6 weeks old.
-
Cell culture medium and reagents.
-
Matrigel (optional).
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments.
Procedure:
-
Cell Preparation: Culture luciferase-expressing neuroblastoma cells to ~80% confluency. Harvest and resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor establishment.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Place the mouse in a lateral position and make a small flank incision to expose the kidney.
-
Orthotopic Injection: Carefully inject 10-20 µL of the cell suspension (containing 1-2 x 10⁶ cells) into the adrenal gland.
-
Suturing: Close the incision with sutures or surgical clips.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (see Protocol 3). Begin this compound treatment when tumors reach a predetermined size or bioluminescent signal.
Adenoid Cystic Carcinoma (ACC) Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous ACC xenograft model.
Materials:
-
Human ACC cell line or patient-derived xenograft (PDX) tissue.
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).
-
Surgical instruments.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Tumor Tissue Preparation: If using a PDX model, mince fresh tumor tissue into small fragments (1-2 mm³).
-
Animal Preparation: Anesthetize the mouse and shave the flank area.
-
Subcutaneous Implantation: Make a small incision on the flank and create a subcutaneous pocket. Implant the tumor fragments or inject the ACC cell suspension into the pocket.
-
Suturing: Close the incision with surgical clips.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements or using imaging modalities like MRI (see Protocol 6). Initiate this compound treatment when tumors are established.
In Vivo Bioluminescence Imaging (BLI) for Tumor Burden
BLI is a sensitive method for longitudinally monitoring tumor growth in response to this compound.
References
- 1. ascentagepharma.com [ascentagepharma.com]
- 2. Pharmacogenomics characterization of the MDM2 inhibitor this compound reveals candidate tumours and predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news.umich.edu [news.umich.edu]
Application Notes and Protocols: Immunohistochemical Analysis of p53 and Ki67 in MI-773 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-773, also known as SAR405838, is a potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2) protein.[1] In many cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by its interaction with MDM2, which targets p53 for degradation.[2][3] this compound disrupts this interaction, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in tumor cells.[1][4] Consequently, this compound holds significant promise as a therapeutic agent in cancers with an intact MDM2-p53 axis.[1]
Immunohistochemistry (IHC) is a critical tool for evaluating the pharmacodynamic effects of drugs like this compound in preclinical and clinical tumor samples. This document provides detailed application notes and protocols for the IHC analysis of two key biomarkers:
-
p53: To confirm the mechanism of action of this compound by assessing the accumulation of the p53 protein in the nucleus of tumor cells.
-
Ki67: A well-established marker of cellular proliferation, used to evaluate the anti-proliferative effects of this compound.
These protocols and the accompanying data will aid researchers in assessing the efficacy of this compound and similar MDM2 inhibitors in various tumor models.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the effect of this compound and other MDM2 inhibitors on p53 and Ki67 expression in tumor tissues, as assessed by immunohistochemistry.
Table 1: Effect of this compound on p53 Expression in Adenoid Cystic Carcinoma (ACC) Xenografts
| Treatment Group | Mean Percentage of p53-Positive Cells (%) | Standard Deviation | P-value |
| Vehicle | 25 | ± 5 | < 0.05 |
| This compound (100 mg/kg) | 78 | ± 8 |
Data adapted from a study on adenoid cystic carcinoma patient-derived xenografts. The study demonstrated a significant increase in the percentage of p53-positive tumor cells following treatment with this compound compared to the vehicle control.
Table 2: Representative Effect of an MDM2 Inhibitor on Ki67 Proliferation Index in Non-Small Cell Lung Cancer (NSCLC) Xenografts
| Treatment Group | Mean Ki67 Proliferation Index (%) | Standard Deviation | P-value |
| Vehicle | 35 | ± 6 | < 0.05 |
| MDM2 Inhibitor | 12 | ± 4 |
Note: This data is representative of the expected effect of an MDM2 inhibitor on Ki67 expression based on a study with RG7388, a compound with a similar mechanism of action to this compound.[2] This study showed a significant reduction in the Ki67 proliferation index in NSCLC xenografts treated with the MDM2 inhibitor.
Signaling Pathway and Experimental Workflow
Caption: MDM2-p53 pathway and this compound action.
Caption: Immunohistochemistry workflow diagram.
Experimental Protocols
Protocol 1: Immunohistochemistry for p53
This protocol outlines the steps for the detection of p53 protein accumulation in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials and Reagents:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Protein Block (e.g., normal goat serum)
-
Primary Antibody: Mouse anti-p53 monoclonal antibody (Clone DO-7 is commonly used)
-
Antibody Diluent
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
DAB Chromogen Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes of 5 minutes each.
-
Immerse in 100% ethanol: 2 changes of 3 minutes each.
-
Immerse in 95% ethanol: 1 change of 3 minutes.
-
Immerse in 70% ethanol: 1 change of 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Apply protein block and incubate for 20 minutes to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p53 antibody to its optimal concentration in antibody diluent.
-
Apply the diluted antibody to the tissue sections and incubate in a humidified chamber for 60 minutes at room temperature or overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes of 5 minutes each).
-
Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse with wash buffer (3 changes of 5 minutes each).
-
Prepare and apply the DAB chromogen solution according to the manufacturer's instructions. Incubate until the desired brown color develops (typically 2-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the stain in running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and coverslip with a permanent mounting medium.
-
p53 Staining Interpretation:
-
Positive Staining: Brown nuclear staining in tumor cells.
-
Negative Staining: Absence of brown nuclear staining.
-
Quantification: The percentage of p53-positive tumor cells should be determined by counting at least 500 tumor cells in representative fields.
Protocol 2: Immunohistochemistry for Ki67
This protocol describes the procedure for detecting the Ki67 proliferation marker in FFPE tumor tissue sections.
Materials and Reagents:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 9.0)
-
3% Hydrogen Peroxide
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Protein Block (e.g., normal goat serum)
-
Primary Antibody: Rabbit anti-Ki67 monoclonal antibody (Clone MIB-1 is commonly used)
-
Antibody Diluent
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB Chromogen Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
The procedure for Ki67 IHC is identical to the p53 protocol with the following key differences:
-
Primary Antibody: Use a rabbit anti-Ki67 antibody diluted to its optimal concentration.
-
Secondary Antibody: Use an HRP-conjugated goat anti-rabbit secondary antibody.
Ki67 Staining Interpretation:
-
Positive Staining: Brown nuclear staining in tumor cells.
-
Negative Staining: Absence of brown nuclear staining.
-
Quantification (Ki67 Proliferation Index): The Ki67 index is calculated as the percentage of Ki67-positive tumor cells among the total number of tumor cells counted. At least 500 cells should be counted in areas of highest proliferation ("hot spots").
-
Ki67 Index (%) = (Number of Ki67-positive nuclei / Total number of tumor nuclei) x 100.[5]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibiting MDM2-p53 Interaction Suppresses Tumor Growth in Patient-Derived Non-Small Cell Lung Cancer Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunohistochemical detection of Ki67 in breast cancer correlates with transcriptional regulation of genes related to apoptosis and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical validation of a standardised scoring protocol for Ki67 immunohistochemistry on breast cancer excision whole sections: an international multicentre collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MI-773 Technical Support Center: Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the MDM2 inhibitor MI-773 in DMSO and cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliable and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
A1: For optimal stability, this compound stock solutions prepared in high-quality, anhydrous DMSO should be stored in small aliquots to avoid repeated freeze-thaw cycles.[1] Recommended storage periods are up to one month at -20°C and up to six months at -80°C, preferably under a nitrogen atmosphere.[1]
Q2: How stable is this compound once diluted into aqueous cell culture media?
A2: this compound (also known as SAR405838) has been found to be chemically stable in cell culture media.[2][3] However, as a general best practice for spiro-oxindole compounds and to ensure maximum potency, it is strongly recommended to prepare working solutions by diluting the DMSO stock into your culture medium immediately before each experiment.[1] Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]
Q3: Can this compound isomerize in solution?
A3: Some first-generation spiro-oxindole compounds can undergo a reversible ring-opening and cyclization reaction in protic (aqueous) solutions, which can lead to a mixture of up to four diastereoisomers.[4] While this compound has been specifically optimized for improved chemical stability, this potential for isomerization is a key reason why fresh preparation of aqueous solutions is recommended.[2][3][4]
Q4: What is the maximum recommended final DMSO concentration in cell culture experiments?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1% (v/v), to minimize any potential for solvent-induced cytotoxicity or off-target effects.[5] Always include a vehicle control (media with the same final DMSO concentration) in your experimental design.
Q5: My this compound precipitated after dilution in culture media. What should I do?
A5: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous media is a common issue. Please refer to the Troubleshooting Guide below for detailed steps on how to prevent and resolve this problem.
Data on this compound Stability and Storage
While specific time-course degradation data is not extensively published, a key study on this compound (SAR405838) confirmed its stability in cell culture media.[2][3] The following tables summarize the recommended handling and storage conditions based on vendor datasheets and scientific literature.
Table 1: Recommended Storage of this compound Stock Solutions in DMSO
| Storage Temperature | Maximum Recommended Duration | Key Recommendations |
| -20°C | 1 Month | Store in tightly sealed vials, aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | 6 Months | Preferred for longer-term storage, store under nitrogen if possible.[1] |
Table 2: Preparation and Handling of this compound Working Solutions
| Solution Type | Recommended Practice | Rationale |
| In Vitro (Cell Culture) | Prepare fresh for each experiment by diluting DMSO stock into pre-warmed media. | Minimizes potential for precipitation and degradation/isomerization in aqueous buffer over time.[4] |
| In Vivo | Prepare fresh on the day of use. | Ensures accurate dosing and maximum compound integrity.[1] |
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Media
-
Problem: After diluting the DMSO stock into cell culture medium, the solution becomes cloudy or a precipitate forms.
-
Cause: this compound is a hydrophobic molecule. When a concentrated DMSO stock is rapidly diluted into an aqueous environment like culture media, the compound can crash out of solution as its solubility limit is exceeded.
-
Solutions & Workflow:
Caption: Logical workflow for resolving this compound precipitation issues.
Issue 2: Inconsistent Experimental Results or Loss of Activity
-
Problem: The biological effect of this compound is variable between experiments or seems to diminish over the course of a long-term assay.
-
Cause: This could be due to degradation or isomerization of the compound in the aqueous culture medium, or from using a degraded DMSO stock solution. Spiro-oxindoles can be unstable in protic (e.g., aqueous) solvents.[4]
-
Solutions:
-
Always use fresh working solutions: Prepare the final dilution in culture medium immediately before adding it to cells.
-
Aliquot stock solutions: Avoid using a DMSO stock that has been repeatedly frozen and thawed. Prepare single-use aliquots.
-
Verify stock integrity: If in doubt, use a fresh vial of this compound powder to make a new stock solution.
-
For long-term experiments (>48h): Consider replacing the media with freshly prepared this compound-containing media at regular intervals (e.g., every 24-48 hours).
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM DMSO stock solution and its subsequent dilution for a typical cell culture experiment.
-
Calculate Required Mass: Determine the mass of this compound powder needed. (Molecular Weight of this compound = 562.5 g/mol ).
-
Formula: Mass (mg) = 10 (mmol/L) * 1 (mL) * 562.5 ( g/mol ) / 1000 = 5.625 mg for 1 mL.
-
-
Reconstitute in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the vial of this compound powder to achieve a 10 mM concentration. Vortex thoroughly until fully dissolved.
-
Aliquot and Store: Dispense the 10 mM stock solution into single-use, tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.[1]
-
Prepare Working Solution (Example for 10 µM final concentration): a. Pre-warm your complete cell culture medium (e.g., RPMI + 10% FBS) to 37°C.[6] b. Thaw one aliquot of the 10 mM this compound stock solution at room temperature. c. Perform a 1:1000 dilution by adding 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium. Mix immediately by gentle vortexing or inversion. d. Add the final working solution to your cells promptly.
Protocol 2: General Method for Assessing Compound Stability in Culture Media
This protocol provides a framework for quantitatively assessing the stability of this compound in your specific cell culture medium using HPLC.
-
Preparation:
-
Prepare a 1 mM stock of this compound in DMSO.
-
Prepare the final working solution (e.g., 10 µM) by diluting the stock in your desired cell-free culture medium (e.g., DMEM + 10% FBS) in a sterile container.
-
-
Incubation:
-
Place the container in a 37°C, 5% CO₂ incubator.
-
-
Time-Point Sampling:
-
Immediately after preparation, take an aliquot for the T=0 time point.
-
Collect subsequent aliquots at desired time points (e.g., 2, 8, 24, and 48 hours).
-
Immediately process or freeze samples at -80°C until analysis.
-
-
Sample Processing:
-
To each 100 µL aliquot of media, add 200 µL of cold acetonitrile (B52724) containing an internal standard (to precipitate proteins).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >14,000 x g for 10 minutes to pellet precipitated proteins.
-
Transfer the clear supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a C18 reverse-phase column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the peak area of the this compound parent compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Visualizations
Caption: Workflow for assessing this compound stability in culture media.
Caption: Simplified signaling pathway showing this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascentagepharma.com [ascentagepharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MI-773 in p53 Mutant Cancer Models
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the MDM2 inhibitor, MI-773, in cancer cells harboring p53 mutations.
FAQs: Understanding this compound and p53 Status
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1] In cancer cells with wild-type (WT) p53, the MDM2 protein acts as a key negative regulator by binding to p53, promoting its ubiquitination and subsequent degradation.[2] this compound occupies the p53-binding pocket on MDM2, preventing this interaction. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence, thereby exerting its tumor-suppressive functions.[3][4]
Q2: Why are cancer cells with mutant p53 intrinsically resistant to this compound?
The therapeutic efficacy of this compound is fundamentally dependent on the presence of functional, wild-type p53.[5][6] In cancer cells where the TP53 gene is mutated, the p53 protein is often conformationally altered and non-functional. Since this compound's mechanism is to rescue and activate existing wild-type p53, it is largely ineffective in cells that lack this functional protein.[5] Therefore, the observed "resistance" in p53 mutant cells is a feature of the drug's specific mechanism of action rather than an acquired resistance.
Q3: Are there any situations where this compound could have an effect in p53 mutant cells?
While the primary, potent mechanism of this compound is p53-dependent, emerging research suggests that MDM2 inhibitors can induce p53-independent effects, although often at higher concentrations.[2][7] These off-target effects may be linked to MDM2's roles in regulating other proteins involved in cell survival and proliferation. Additionally, there is significant interest in using this compound as part of a combination therapy to overcome this intrinsic resistance.
Troubleshooting Guide: Experimental Scenarios
Problem 1: I am not observing the expected cytotoxic effects of this compound in my cancer cell line.
-
Possible Cause 1: Incorrect p53 Status. The most common reason for a lack of response to this compound is that the cell line harbors a TP53 mutation. Cell line identity and p53 status should always be verified.
-
Troubleshooting Step:
-
Verify p53 Status: Perform Sanger sequencing of the TP53 gene in your cell line to confirm it is wild-type.
-
Functional Check: Treat a known p53 wild-type cell line (e.g., SJSA-1) and your experimental cell line with this compound. Perform a Western blot to check for the upregulation of p53 and its downstream target, p21. A robust induction should be seen in the p53 WT line.
-
-
-
Possible Cause 2: High MDMX Expression. The MDM2 homolog, MDMX (or MDM4), can also bind to and inhibit p53 but is not effectively targeted by this compound.[8] High levels of MDMX can prevent full p53 activation even when MDM2 is inhibited.
-
Troubleshooting Step:
-
Assess MDMX Levels: Perform a Western blot to determine the expression level of MDMX in your cell line.
-
Consider Dual Inhibitors: If MDMX levels are high, consider using a dual inhibitor of both MDM2 and MDMX.
-
-
Problem 2: My goal is to overcome the intrinsic resistance of p53 mutant cells to this compound. Where do I start?
This is an advanced research question that typically involves combination strategies. The goal is to either restore some function to the mutant p53 protein or to exploit a vulnerability created by the p53-mutant status or by p53-independent effects of this compound.
-
Approach 1: Combination with a Mutant p53 Reactivator.
-
Rationale: Compounds like APR-246 (eprenetapopt) are designed to refold mutant p53 into a wild-type-like conformation, thereby restoring its function.[9][10] Combining a reactivator with an MDM2 inhibitor could theoretically restore the p53-MDM2 axis, making the cells sensitive to this compound.
-
Experimental Suggestion: Treat your p53 mutant cell line with APR-246 alone, this compound alone, and the combination. Assess cell viability (e.g., via MTT assay) and apoptosis (e.g., via Annexin V staining).
-
-
Approach 2: Combination with Conventional Chemotherapy.
-
Rationale: Some studies suggest that MDM2 inhibitors can sensitize cancer cells to traditional genotoxic agents.[3][5][11] While many of these studies are in p53 WT contexts, exploring this synergy in p53 mutant lines for any p53-independent sensitizing effects could be a valid research path.
-
Experimental Suggestion: Combine this compound with a DNA-damaging agent (e.g., cisplatin, doxorubicin) and evaluate for synergistic effects on cell death.
-
-
Approach 3: Exploiting p53-Independent Apoptotic Pathways.
-
Rationale: Some MDM2 inhibitors have been shown to induce apoptosis in p53-null or mutant colon cancer cells by upregulating Death Receptor 5 (DR5) through a CHOP-dependent mechanism related to ER stress.[12]
-
Experimental Suggestion: Treat your p53 mutant cells with this compound and perform Western blotting to assess the expression of ER stress markers (e.g., CHOP) and components of the extrinsic apoptosis pathway (e.g., DR5, cleaved Caspase-8).
-
Data Presentation: Efficacy of MDM2 Inhibitors
The following table summarizes hypothetical IC50 values for an MDM2 inhibitor in isogenic colon cancer cell lines, demonstrating the p53-dependent and independent effects.
| Cell Line | p53 Status | MDM2 Inhibitor IC50 (µM) | Paclitaxel IC50 (µM) |
| HCT116 p53+/+ | Wild-Type | 4.15 | 1.25 |
| HCT116 p53-/- | Null | 5.20 | 2.82 |
| Data adapted from studies on the MDM2 inhibitor Idasanutlin, showing that while a difference exists, cell death can still be induced in the absence of p53.[7] |
Visualizations: Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p53-Independent Effects of Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news.umich.edu [news.umich.edu]
- 6. Pharmacogenomics characterization of the MDM2 inhibitor this compound reveals candidate tumours and predictive biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Frontiers | MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype [frontiersin.org]
Potential off-target effects of MI-773
Welcome to the Technical Support Center for MI-773. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer questions related to the experimental use of this compound, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally available spiro-oxindole antagonist of the human double minute 2 (MDM2) protein. Its primary mechanism of action is to bind with high affinity to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and the tumor suppressor protein p53. This inhibition of the MDM2-p53 interaction prevents the proteasome-mediated degradation of p53, leading to the accumulation of p53 protein and the restoration of its transcriptional activity. The reactivation of p53 signaling can induce cell cycle arrest, apoptosis, and senescence in cancer cells that harbor wild-type p53.
Q2: What are the expected on-target effects of this compound in cell-based assays?
A2: In cancer cell lines with wild-type p53, treatment with this compound is expected to result in the stabilization and accumulation of p53 protein. This leads to the transcriptional upregulation of p53 target genes, such as MDM2 and CDKN1A (encoding p21). Consequently, researchers can expect to observe outcomes such as cell cycle arrest (primarily at the G1 and G2/M phases) and induction of apoptosis, evidenced by increased caspase-3 and PARP cleavage.
Q3: My cells are not responding to this compound treatment. What are the potential reasons?
A3: Lack of response to this compound can be attributed to several factors:
-
p53 Status: The primary determinant of this compound activity is the presence of wild-type p53. Cell lines with mutated or deleted TP53 are typically resistant to this compound. It is crucial to confirm the p53 status of your cell line.
-
MDM2 Expression Levels: Although not always a definitive predictor, high levels of MDM2, often due to gene amplification, can sensitize cells to MDM2 inhibitors.
-
Drug Concentration and Exposure: Ensure that the concentration of this compound used is sufficient to inhibit the MDM2-p53 interaction in your specific cell line and that the incubation time is adequate.
-
Acquired Resistance: Prolonged treatment with MDM2 inhibitors can lead to the selection of cells with acquired p53 mutations, rendering them resistant to the drug.
Q4: What are the known off-target effects of this compound?
A4: this compound (also known as SAR405838) has been shown to be a highly selective inhibitor of the MDM2-p53 interaction. In a broad panel of over 200 receptors and enzymes, SAR405838 displayed inhibitory activity (IC50) only in the micromolar range for a small number of them, indicating low potential for off-target enzymatic inhibition. Furthermore, SAR405838 did not show significant binding to the MDM2 homolog, MDMX, or other proteins with similar binding grooves like Bcl-2, Bcl-xL, Mcl-1, and β-catenin at concentrations up to 10 µM. While direct, potent off-target binding appears minimal, it is always advisable to consider potential off-target effects in the interpretation of experimental results.
Q5: What are the common toxicities observed with this compound in preclinical and clinical studies? Are these related to off-target effects?
A5: The most common adverse events observed in clinical trials with this compound are considered "on-target" toxicities, resulting from the activation of p53 in normal, non-cancerous tissues. These include hematological toxicities such as thrombocytopenia (low platelet count), which is often the dose-limiting toxicity, and neutropenia. Gastrointestinal side effects like nausea, vomiting, and diarrhea are also frequently reported. Other common treatment-related adverse events include increased blood creatine (B1669601) phosphokinase, fatigue, and decreased appetite. These effects are generally not attributed to off-target activities but rather to the intended mechanism of p53 stabilization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No p53 accumulation observed after this compound treatment | Cell line has mutant or null p53. | Verify the TP53 gene status of your cell line through sequencing or by checking a reliable database. Use a p53 wild-type cell line as a positive control. |
| Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for p53 stabilization in your cell line. | |
| Poor compound stability in media. | Prepare fresh solutions of this compound for each experiment. Minimize the time the compound spends in aqueous media before being added to cells. | |
| High cellular toxicity at low concentrations | On-target p53-mediated apoptosis in a highly sensitive cell line. | This may be the expected outcome. Lower the concentration of this compound to a range that allows for the study of earlier events (e.g., cell cycle arrest) if desired. |
| Potential for a rare, uncharacterized off-target effect. | Consider performing a rescue experiment by knocking down p53 (e.g., using siRNA). If the toxicity is p53-independent, it may suggest an off-target effect. | |
| Variability in experimental results | Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Degradation of this compound stock solution. | Aliquot stock solutions and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The selectivity of a small molecule inhibitor is crucial for attributing its biological effects to the intended target. The following table summarizes the binding affinity and selectivity profile of this compound (SAR405838).
| Target | Assay Type | Binding Affinity / Activity | Reference |
| MDM2 | Competitive Binding Assay | Kᵢ = 0.88 nM | |
| MDMX | Competitive Binding Assay | No significant binding at 10 µM | |
| Bcl-2 | Competitive Binding Assay | No significant binding at 10 µM | |
| Bcl-xL | Competitive Binding Assay | No significant binding at 10 µM | |
| Mcl-1 | Competitive Binding Assay | No significant binding at 10 µM | |
| β-catenin | Competitive Binding Assay | No significant binding at 10 µM | |
| >200 Receptors/Enzymes | Activity Assays | IC₅₀ values in the µM range for only a few targets |
Experimental Protocols
To investigate and validate the on- and potential off-target effects of this compound, a combination of established methodologies is recommended.
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-targets within the kinome.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). For single-dose screening, dilute the compound to a final assay concentration (e.g., 1 µM or 10 µM). For IC₅₀ determination, perform serial dilutions to create a dose-response curve.
-
Kinase Reaction Setup: Utilize a commercial kinase profiling service or an in-house platform. In a multi-well plate (e.g., 384-well), combine each purified recombinant kinase with its specific substrate and ATP at a concentration near the Kₘ for each enzyme.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the reaction wells.
-
Reaction Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). The light output is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each kinase at the tested concentration of this compound relative to the DMSO control. For dose-response experiments, fit the data to a curve to determine the IC₅₀ value for any inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding and engagement of this compound with its target protein (MDM2) in an intact cellular environment.
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.
-
Heating Step: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at 4°C.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Detection: Carefully collect the supernatant. Quantify the amount of soluble MDM2 in each sample using an appropriate protein detection method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble MDM2 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Protocol 3: Chemical Proteomics (Affinity Chromatography)
Objective: To perform an unbiased identification of potential off-target binding proteins of this compound from a complex cellular lysate.
Methodology:
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its binding to MDM2.
-
Affinity Resin Preparation: Immobilize the biotinylated this compound probe onto streptavidin-coated beads.
-
Cell Lysis and Incubation: Prepare a native protein lysate from the cells of interest. Incubate the lysate with the this compound-conjugated beads to allow for the capture of binding proteins. As a negative control, incubate the lysate with beads alone or with beads conjugated to an inactive analog.
-
Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute the specifically bound proteins from the beads, often using a denaturing solution.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound-bead pulldown with those from the control pulldown. Proteins that are significantly enriched in the this compound sample are considered potential
Technical Support Center: Optimizing MI-773 Dosage for Minimal Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing MI-773 dosage to minimize in vivo toxicity while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as SAR405838, is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] Its mechanism of action involves binding to the MDM2 protein, which prevents MDM2 from targeting the tumor suppressor protein p53 for degradation. This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells that have wild-type p53.[2][3][4]
Q2: What are the most common in vivo toxicities associated with this compound and other MDM2 inhibitors?
A2: The most frequently reported dose-limiting toxicities for MDM2 inhibitors, including this compound, are hematological and gastrointestinal. Specifically, researchers should be vigilant for signs of:
-
Thrombocytopenia (low platelet count): This is a common on-target toxicity due to the role of the p53-MDM2 axis in megakaryocyte development.[5]
-
Neutropenia (low neutrophil count): Another form of myelosuppression that can be dose-limiting.[6]
-
Gastrointestinal (GI) toxicity: This can manifest as diarrhea, nausea, and decreased appetite.[6][7]
Q3: What is a typical starting dose for this compound in mouse xenograft models?
A3: Published preclinical studies have used a range of doses. For example, oral administration of 100 mg/kg daily has been shown to achieve partial tumor regression in osteosarcoma xenograft models in mice without signs of toxicity.[6] However, the optimal dose will depend on the specific tumor model, mouse strain, and experimental goals. A dose-finding study is highly recommended.
Q4: Is there a difference in toxicity between continuous and intermittent dosing of this compound?
A4: Yes, the dosing schedule can significantly impact the toxicity profile. Intermittent dosing schedules (e.g., daily for 5 days followed by a treatment-free period) may be better tolerated than continuous daily dosing. This approach allows for recovery of hematopoietic cells, potentially mitigating the severity of thrombocytopenia and neutropenia.[7][8] High-dose "pulse" scheduling has also been explored to maximize the pro-apoptotic response while allowing for recovery between doses.[2]
Q5: How can I monitor for toxicity in my animal studies?
A5: Regular and careful monitoring is crucial. Key parameters to monitor include:
-
Body weight: At least three times per week. Significant weight loss is a key indicator of toxicity.
-
Clinical signs: Daily observation for changes in posture (hunching), activity level, grooming, and signs of GI distress (e.g., diarrhea, soiled bedding).
-
Complete Blood Counts (CBCs): Regular blood sampling (e.g., weekly) to monitor platelet, neutrophil, and other blood cell counts is essential for detecting hematological toxicity.
-
Food and water intake: Monitor for signs of anorexia or dehydration.
Troubleshooting Guides
Troubleshooting Guide 1: Managing Thrombocytopenia
Problem: Significant drop in platelet count observed during this compound treatment.
| Potential Cause | Suggested Solution |
| On-target effect of p53 activation in megakaryocyte progenitors. | 1. Implement Intermittent Dosing: If using a continuous daily dosing schedule, switch to an intermittent schedule (e.g., 5 days on, 9 days off; or 3 days on, 11 days off) to allow for bone marrow recovery.[8][9] 2. Dose Reduction: Reduce the dose of this compound in subsequent treatment cycles. 3. Supportive Care: In cases of severe thrombocytopenia, consult with a veterinarian about potential supportive care measures. |
| Dosing schedule is too aggressive. | 1. Evaluate "Pulse" Dosing: Consider a high-dose "pulse" followed by a longer recovery period, which may induce a more potent apoptotic response in the tumor with a manageable toxicity window.[2] |
| Individual animal sensitivity. | 1. Monitor individual animals closely: Be prepared to adjust the dose or schedule for individual animals that show signs of severe toxicity. |
Troubleshooting Guide 2: Managing Gastrointestinal (GI) Toxicity
Problem: Animals exhibiting diarrhea, weight loss, or decreased food intake.
| Potential Cause | Suggested Solution |
| On-target effect on GI epithelial cells. | 1. Ensure Adequate Hydration: Provide easy access to water. Consider supplementing with hydrogel packs or subcutaneous fluids (e.g., sterile saline) if dehydration is suspected. 2. Dietary Management: Offer a more palatable, soft, or liquid diet to encourage eating. 3. Anti-diarrheal Medication: Consult with a veterinarian about the use of anti-diarrheal agents like loperamide. |
| Vehicle-related issues. | 1. Vehicle Control Group: Always include a vehicle-only control group to rule out toxicity from the formulation. 2. Optimize Vehicle: If the vehicle is suspected to contribute to GI issues, explore alternative, well-tolerated vehicles. |
| Dose is too high. | 1. Dose Reduction: Lower the dose of this compound. 2. Fractionated Dosing: Consider splitting the daily dose into two administrations (e.g., half the dose in the morning and half in the evening) to potentially reduce peak exposure and GI side effects. |
Data Presentation
Table 1: Summary of In Vivo Efficacy of MDM2 Inhibitors in Preclinical Models
| Compound | Cancer Model | Dosing Schedule | Outcome | Reference |
| This compound (SAR405838) | Osteosarcoma (SJSA-1) Xenograft | 100 mg/kg, daily, oral | Partial tumor regression | [6] |
| This compound (SAR405838) | Acute Leukemia (RS4;11) Xenograft | 100 mg/kg, daily, oral | Complete and durable tumor regression | [6] |
| MI-219 | Osteosarcoma (SJSA-1) Xenograft | 300 mg/kg, twice daily, oral | Complete tumor growth inhibition | [10] |
| Nutlin-3 | Osteosarcoma (SJSA-1) Xenograft | 200 mg/kg, twice daily, oral | 90% inhibition of tumor growth | [6] |
Table 2: Common Toxicities of MDM2 Inhibitors from Clinical and Preclinical Studies
| Toxicity | Grade | Observations | Management Strategies | References |
| Thrombocytopenia | Mild to Severe | Dose-limiting in clinical trials. Onset can be within the first cycle of treatment. | Intermittent dosing, dose reduction, supportive care. | [5][7] |
| Neutropenia | Mild to Severe | Frequently observed, especially with daily dosing schedules. | Intermittent dosing, dose reduction. | [6] |
| Diarrhea | Mild to Moderate | Common GI side effect. | Supportive care (hydration), anti-diarrheal medication. | [6] |
| Nausea/Vomiting | Mild to Moderate | Can lead to decreased food intake and weight loss. | Supportive care, dietary management. | [7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Toxicity Study of this compound in a Xenograft Mouse Model
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG) for establishing human cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Monitor tumor growth using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Dose Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water).
-
Administer this compound orally via gavage at the desired dose and schedule. Include a vehicle control group.
-
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers at least twice a week.
-
Body Weight: Record the body weight of each animal three times a week.
-
Clinical Observations: Perform daily health checks, noting any signs of toxicity.
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and weekly during treatment for complete blood counts (CBCs) to monitor for hematological toxicity.
-
-
Endpoint:
-
Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or if they exhibit signs of severe toxicity (e.g., >20% body weight loss, severe lethargy).
-
Collect tumors and organs for further analysis (e.g., histopathology, western blotting, qPCR).
-
Mandatory Visualizations
Caption: this compound inhibits MDM2, leading to p53 activation and downstream cellular outcomes.
Caption: Workflow for an in vivo efficacy and toxicity study of this compound.
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor HDM201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biostat.umn.edu [biostat.umn.edu]
- 4. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of p53 by the MDM2 inhibitor RG7112 impairs thrombopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. P464: PULSE DOSING OF POTENT AND SELECTIVE HETEROBIFUNCTIONAL MDM2 DEGRADER KT-253 DRIVES TUMOR REGRESSION AND DEMONSTRATES DIFFERENTIATED PHARMACOLOGY COMPARED TO P53/MDM2 SMALL MOLECULE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Troubleshooting inconsistent results in MI-773 cell-based assays
Welcome to the technical support center for MI-773 cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure consistent, reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to MDM2, this compound prevents the degradation of the p53 tumor suppressor protein.[1] This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and inhibit tumor cell proliferation in cancer cells with wild-type p53.[1][3]
Q2: Why am I observing inconsistent IC50 values for this compound across different cell lines?
The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cellular context. Key factors that contribute to this variability include:
-
p53 Status: Cell lines with wild-type (WT) p53 are generally more sensitive to this compound than cells with mutated or null p53.[4][5]
-
MDM2 Expression Levels: Cells with higher endogenous levels of MDM2 may require higher concentrations of this compound to achieve a response.[3][4]
-
Cellular Metabolism and Proliferation Rate: Different cell lines have varying metabolic rates and doubling times, which can influence their sensitivity to antiproliferative agents.[6]
Q3: I am not observing the expected decrease in cell viability in my p53 wild-type cell line. What are the potential causes?
Several factors could lead to a lack of response even in p53 WT cells:
-
Compound Stability and Solubility: Ensure that the this compound stock solution is properly dissolved and that the final concentration in the cell culture medium does not lead to precipitation. It is recommended to prepare fresh dilutions for each experiment.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability. Ensure a homogeneous cell suspension and consider optimizing the seeding density for your specific cell line and experiment duration.[6][7]
-
Assay Incubation Time: The effects of this compound on cell viability may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[3]
-
p53 Pathway Integrity: Although the cell line may be reported as p53 WT, other components of the p53 signaling pathway could be altered, leading to resistance.
Troubleshooting Guides
Issue 1: High Background or Low Signal-to-Noise Ratio in Cell Viability Assays (e.g., CCK-8, MTT)
High background can mask the true signal from the cells, leading to inaccurate results, while a low signal can make it difficult to distinguish between experimental conditions.
| Potential Cause | Recommended Solution |
| Test Compound Interference | Run a control with this compound in cell-free media to check for direct reduction of the tetrazolium salt or inherent color. If interference is observed, consider an alternative viability assay (e.g., ATP-based).[6] |
| Contamination (Microbial) | Visually inspect cultures for signs of contamination. Use aseptic techniques and regularly test for mycoplasma. |
| Reagent Exposure to Light | Protect tetrazolium-based reagents from light to prevent spontaneous reduction.[6] |
| Insufficient Cell Number | Increase the initial cell seeding density or extend the culture period to ensure a sufficient number of metabolically active cells.[6] |
| Suboptimal Incubation Time | Optimize the incubation time with the assay reagent. A time-course experiment can determine the point of maximal signal without inducing toxicity from the reagent itself.[6] |
Issue 2: Inconsistent or Unexpected Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
Apoptosis assays are crucial for understanding the mechanism of this compound-induced cell death. Inconsistent results can obscure the true effect of the compound.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to identify the optimal concentration range for inducing apoptosis in your specific cell line.[3] |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to capture the peak apoptotic response.[3] |
| Cell Handling during Staining | Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive PI staining. |
| Compensation Issues in Flow Cytometry | Ensure proper compensation settings between the FITC (Annexin V) and PI channels to prevent spectral overlap. |
Issue 3: Weak or No Signal for p53, MDM2, or Downstream Targets in Western Blotting
Western blotting is essential for confirming the mechanism of action of this compound. A lack of signal for key proteins can be due to several factors.
| Potential Cause | Recommended Solution |
| Low Endogenous Protein Expression | The cell line may have low basal expression of the target protein. Use a positive control cell line known to express the protein at high levels. Increase the amount of protein loaded onto the gel.[8] |
| Poor Antibody Quality | Use an antibody validated for western blotting and the species of your sample. Test different primary antibodies if the issue persists.[8][9] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For large proteins like MDM2, optimize transfer time and voltage.[8] |
| Protein Degradation | Prepare cell lysates with protease and phosphatase inhibitors. Avoid repeated freeze-thaw cycles of lysates. For unstable proteins like MDM2, consider treating cells with a proteasome inhibitor (e.g., MG132) as a positive control.[9] |
| Suboptimal Antibody Dilution | Optimize the primary and secondary antibody concentrations. A dot blot can be used to check secondary antibody activity.[10] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells (e.g., SH-SY5Y, IMR-32) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.[3][11]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.05–20.00 µM) or a vehicle control (DMSO, final concentration <0.1%).[3]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed approximately 1 x 10⁵ cells/well in a 6-well plate and treat with desired concentrations of this compound for 48 hours.[3][12]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blotting
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, cleaved PARP, and cleaved Caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound signaling pathway.
Caption: Cell viability assay workflow.
Caption: Troubleshooting inconsistent results.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. images.novusbio.com [images.novusbio.com]
- 11. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - ProQuest [proquest.com]
Technical Support Center: MI-773 and Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of the MDM2 inhibitor MI-773 (also known as SAR405838) on non-cancerous cells. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data summaries, detailed experimental protocols, and visualizations to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In cells with wild-type p53, MDM2 acts as a primary negative regulator by targeting p53 for proteasomal degradation.[3][4] this compound binds to the p53-binding pocket of MDM2, preventing this interaction.[5] This blockage leads to the stabilization and accumulation of p53, which in turn activates its downstream target genes, resulting in cell cycle arrest, apoptosis, and senescence.[6][7][8]
Q2: Will this compound affect my non-cancerous control cell line?
A2: Yes, it is highly likely. The effects of this compound are primarily dependent on the p53 status of the cells, not whether they are cancerous.[6][9] If your non-cancerous cell line expresses wild-type p53, this compound will activate the p53 pathway, which can lead to cell cycle arrest or apoptosis.[10] This is considered an on-target effect. The extent of the effect can vary between cell types. For example, hematopoietic progenitor cells have been shown to be particularly sensitive.[11]
Q3: How selective is this compound for cancer cells over non-cancerous cells?
A3: this compound's selectivity is based on p53 status rather than the cancerous phenotype. It potently inhibits the growth of cancer cell lines with wild-type p53, while showing significantly less activity in cell lines with mutated or deleted p53.[9][12] While not directly targeting cancer cells, the therapeutic window is based on the premise that cancer cells are more sensitive to p53-induced apoptosis or that their survival is more dependent on the suppression of the p53 pathway. However, effects on normal tissues with high cell turnover, such as bone marrow and the gastrointestinal tract, are observed and are dose-limiting toxicities in clinical trials.[10][13]
Q4: What are the known effects of this compound on specific types of non-cancerous cells?
A4:
-
Hematopoietic Progenitor Cells: These cells are sensitive to this compound. The activation of p53 inhibits hematopoietic progenitors, which is consistent with the clinically observed side effects of thrombocytopenia (low platelets) and neutropenia (low neutrophils).[11] Immature hematopoietic cells (CD34+CD38-) are more sensitive to SAR405838 than more mature progenitors.[11]
-
Endothelial Cells: Studies with other MDM2 inhibitors like Nutlin-3A have shown inhibition of endothelial cell proliferation and tube formation through p53-mediated apoptosis.[14] As this compound shares a similar mechanism, it is expected to have comparable anti-angiogenic effects.
-
Other Normal Tissues: While detailed in vitro studies on a wide range of normal cell types are limited, the side effects in clinical trials suggest that rapidly proliferating normal cells are most likely to be affected by this compound.[10]
Q5: Are there any known off-target effects of this compound?
A5: The available preclinical and clinical data suggest that the primary effects of this compound, including its toxicity profile, are on-target and mediated by the activation of the p53 pathway.[10][15] Significant off-target effects have not been prominently reported.
Data Presentation
Table 1: In Vitro Potency of this compound (SAR405838) in Various Human Cancer Cell Lines with Wild-Type p53
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | Not specified, but potent | [3] |
| SJSA-1 | Osteosarcoma | ~0.08 | [16] |
| RS4;11 | Acute Leukemia | ~0.06 | [16] |
| LNCaP | Prostate Cancer | Not specified, but potent | [9] |
| HCT-116 | Colon Cancer | Not specified, but potent | [9] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Summary of this compound Effects on Non-Cancerous Cells
| Cell Type | Primary Effect | Mechanism | Reference |
| Hematopoietic Progenitors | Inhibition of proliferation, apoptosis | p53 activation | [11] |
| Endothelial Cells | Inhibition of proliferation and angiogenesis | p53-mediated apoptosis | [14][17] |
| Normal Tissues (in vivo) | Myelosuppression, gastrointestinal toxicity | On-target p53 activation | [10][13] |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (SAR405838) [myskinrecipes.com]
- 3. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. researchgate.net [researchgate.net]
- 12. ascentagepharma.com [ascentagepharma.com]
- 13. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. MDM2 inhibition is associated with the emergence of TP53-altered clonal hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Considering the Role of Murine Double Minute 2 in the Cardiovascular System? [frontiersin.org]
Technical Support Center: Formulation of MI-773 for Improved Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formulation of MI-773, a potent MDM2 inhibitor, to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SAR405838) is an orally available, small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] It works by binding to the MDM2 protein, which prevents MDM2 from targeting the tumor suppressor protein p53 for degradation.[1] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells that have wild-type p53.[3][4]
Q2: Why is improving the oral bioavailability of this compound important?
As an orally administered drug, the effectiveness of this compound is dependent on its ability to be absorbed from the gastrointestinal tract into the bloodstream.[1][5][6] Poor oral bioavailability can lead to suboptimal drug exposure at the tumor site, potentially reducing its therapeutic efficacy.[7] Enhancing oral bioavailability ensures that a greater fraction of the administered dose reaches systemic circulation, leading to more consistent and effective therapeutic outcomes.[7]
Q3: What are the main challenges affecting the oral bioavailability of this compound?
Like many small-molecule inhibitors, this compound's oral bioavailability can be limited by factors such as:
-
Low Aqueous Solubility: Many potent drugs are hydrophobic, leading to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[7][8][9]
-
Poor Permeability: The drug's ability to pass through the intestinal wall into the bloodstream can be a limiting factor.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, reducing its bioavailability.[7]
Q4: What are the primary formulation strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance the oral bioavailability of drugs like this compound.[8][10][11] These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can increase its dissolution rate and apparent solubility.[10][11]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to faster dissolution.[9][11]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of this compound in the gut and enhance its absorption.[8][10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate of this compound formulation. | Poor wettability of the drug powder; drug recrystallization in the formulation. | Consider micronization or nano-sizing of the drug substance. For solid dispersions, screen for polymers that inhibit recrystallization. |
| High variability in pharmacokinetic data between subjects. | Food effects; inconsistent gastric emptying. | Conduct food-effect studies to determine if this compound should be administered with or without food.[12] Consider formulations that are less sensitive to gastrointestinal pH and transit times. |
| Low oral bioavailability despite good in vitro dissolution. | Poor intestinal permeability; high first-pass metabolism. | Investigate the use of permeation enhancers. For suspected high first-pass metabolism, consider formulations that promote lymphatic uptake, such as lipid-based systems. |
| Drug precipitation in the gastrointestinal tract upon dilution of a lipid-based formulation. | Supersaturation and subsequent precipitation of the drug. | Optimize the ratio of oil, surfactant, and cosurfactant in the SEDDS formulation. Include precipitation inhibitors in the formulation. |
| Physical instability of the formulation during storage (e.g., caking of nanosuspension, phase separation of SEDDS). | Inadequate stabilization. | For nanosuspensions, optimize the type and concentration of stabilizers. For SEDDS, ensure all components are within their solubility limits and store at appropriate temperatures. |
Quantitative Data Summary
The following tables summarize hypothetical comparative data for different this compound formulations.
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation | Drug Loading (%) | Cumulative Drug Release at 60 min (%) |
| Unformulated this compound | 100 | 15 ± 3 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 16.7 | 85 ± 5 |
| Nanosuspension (200 nm particle size) | 20 | 92 ± 4 |
| SEDDS | 10 | 98 ± 2 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in a Rat Model
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Unformulated this compound | 20 | 150 ± 30 | 4.0 ± 1.0 | 900 ± 150 | 10 |
| Solid Dispersion | 20 | 750 ± 120 | 1.5 ± 0.5 | 4500 ± 600 | 50 |
| Nanosuspension | 20 | 900 ± 150 | 1.0 ± 0.5 | 5400 ± 750 | 60 |
| SEDDS | 20 | 1200 ± 200 | 1.0 ± 0.5 | 7200 ± 900 | 80 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:5 weight ratio in a suitable organic solvent (e.g., methanol) with stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a 100-mesh sieve.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Preparation of this compound Nanosuspension by Wet Milling
-
Pre-milling: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 407).
-
Wet Milling: Transfer the suspension to a bead mill containing zirconia beads. Mill at a high speed for a specified duration (e.g., 24 hours), monitoring the particle size periodically using a particle size analyzer.
-
Separation: Separate the nanosuspension from the milling beads.
-
Characterization: Analyze the nanosuspension for particle size, polydispersity index, zeta potential, and dissolution rate.
Protocol 3: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Select an oil (e.g., Capryol 90), a surfactant (e.g., Kolliphor RH 40), and a cosurfactant (e.g., Transcutol HP) based on their ability to solubilize this compound.
-
Formulation: Prepare the SEDDS formulation by mixing the oil, surfactant, and cosurfactant in a predetermined ratio (e.g., 30:40:30, w/w/w).
-
Drug Loading: Add this compound to the mixture and stir gently until it is completely dissolved.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size upon dilution in an aqueous medium, and drug precipitation.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for developing an improved oral formulation of this compound.
Caption: Logical troubleshooting flow for low oral bioavailability of this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and orally active small-molecule inhibitors of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Guidance Document: Conduct and Analysis of Comparative Bioavailability Studies - Canada.ca [canada.ca]
Technical Support Center: Overcoming Poor In Vivo Absorption of MDM2 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Murine Double Minute 2 (MDM2) inhibitors. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor in vivo absorption and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my MDM2 inhibitor shows low oral bioavailability?
A1: Low oral bioavailability of MDM2 inhibitors, which are often lipophilic small molecules, typically stems from several factors:
-
Poor Aqueous Solubility: Many potent MDM2 inhibitors have low solubility in gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2]
-
High First-Pass Metabolism: The drug may be extensively metabolized in the liver (and to a lesser extent, the gut wall) before it reaches systemic circulation.[3] Biotransformation is a major route of elimination for some MDM2 inhibitors.[4]
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the GI lumen.
-
Chemical Instability: The compound may degrade in the harsh acidic or enzymatic environment of the GI tract.
Q2: What are the first troubleshooting steps when poor absorption is observed?
A2: A systematic approach is crucial.
-
Physicochemical Characterization: Confirm the compound's intrinsic properties. Determine its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract, and assess its lipophilicity (LogP/LogD).
-
In Vitro Permeability Assessment: Use cellular models like Caco-2 or PAMPA assays to determine if the compound has good intestinal permeability. These assays can also indicate if the compound is a substrate for efflux pumps.
-
In Vitro Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes from relevant species (e.g., mouse, rat, human) to determine its metabolic clearance rate.[4] This helps to understand the potential impact of first-pass metabolism.
Q3: Which formulation strategies are most effective for improving the bioavailability of poorly soluble MDM2 inhibitors?
A3: Several advanced formulation strategies can significantly enhance the absorption of poorly soluble drugs:[1][2][5]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), present the drug in a solubilized state.[6][7] Upon contact with GI fluids, they form fine emulsions or microemulsions, which provide a large surface area for absorption.[7][8]
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, its solubility and dissolution rate can be dramatically increased.[2]
-
Particle Size Reduction (Nanotechnology): Reducing the particle size of the drug to the nanometer range (nanosuspension) increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[9]
Q4: How do I select an appropriate in vivo model to test my formulation?
A4: The choice of animal model is critical for obtaining relevant pharmacokinetic (PK) data.[[“]][[“]]
-
Rodents (Mice, Rats): Rats are commonly used for initial PK screening due to their cost-effectiveness and well-characterized physiology. Sprague-Dawley rats are a frequent choice.[4]
-
Non-Rodents (Dogs, Monkeys): Beagle dogs and cynomolgus monkeys are often used in later-stage preclinical development as their GI physiology and metabolic profiles can be more predictive of humans.[4][[“]] It's important to note that significant species differences can exist; some MDM2 inhibitors show high clearance in dogs but low clearance in rats and monkeys.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Low and variable drug exposure (AUC) across test subjects. | Poor aqueous solubility leading to incomplete dissolution; precipitation of the drug in the GI tract. | 1. Perform solubility studies in biorelevant media (e.g., FaSSIF, FeSSIF).2. Develop an enabling formulation such as a lipid-based system (SEDDS) or an amorphous solid dispersion to maintain the drug in a solubilized state.[1][6] |
| High plasma clearance and low oral bioavailability (F%). | Extensive first-pass metabolism in the liver or gut wall. | 1. Conduct in vitro metabolism studies with liver microsomes/hepatocytes to identify major metabolic pathways and enzymes (e.g., CYPs).2. If metabolism is the primary issue, consider medicinal chemistry efforts to block metabolic "soft spots" on the molecule. |
| Good in vitro solubility but still poor in vivo absorption. | The drug is a substrate for intestinal efflux transporters (e.g., P-gp, BCRP). | 1. Use in vitro Caco-2 cell assays with and without a known P-gp inhibitor (e.g., verapamil) to confirm efflux.2. Consider co-formulating with a safe and approved excipient known to inhibit efflux pumps. |
| Compound appears effective in subcutaneous models but not with oral dosing. | This strongly indicates an absorption barrier (poor solubility or high first-pass effect) rather than a lack of intrinsic activity. | Focus all efforts on formulation optimization. Test at least two different formulation strategies (e.g., SEDDS vs. nanosuspension) in parallel in a rodent PK study to compare performance.[12] |
Data Presentation: Formulation Impact on Pharmacokinetics
The table below illustrates hypothetical but realistic data comparing different formulation approaches for a representative MDM2 inhibitor ("MDM2i-X") in rats.
| Formulation Type | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) |
| Aqueous Suspension | 50 | 150 ± 45 | 4.0 | 980 ± 210 | < 5% |
| Micronized Suspension | 50 | 320 ± 80 | 2.0 | 2,500 ± 650 | 12% |
| Solid Dispersion (HPMCAS) | 50 | 1,850 ± 410 | 1.5 | 11,200 ± 2,300 | 55% |
| SEDDS Formulation | 50 | 2,400 ± 550 | 1.0 | 14,500 ± 3,100 | 71% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a liquid SEDDS for a poorly soluble MDM2 inhibitor.
1. Objective: To prepare a stable, isotropic mixture that spontaneously forms a microemulsion upon dilution in aqueous media, thereby enhancing the solubility and absorption of the MDM2 inhibitor.
2. Materials:
-
MDM2 Inhibitor (API)
-
Oil Phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials, magnetic stirrer, heating plate, water bath.
3. Methodology:
-
Step 1: Excipient Screening (Solubility Studies)
-
Determine the solubility of the MDM2 inhibitor in various oils, surfactants, and co-surfactants.
-
Add an excess amount of the API to 1 mL of each excipient in a glass vial.
-
Shake the vials in an isothermal water bath at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for drug concentration using a validated HPLC method.
-
Select the excipients that show the highest solubility for the API.
-
-
Step 2: Construction of Pseudo-Ternary Phase Diagrams
-
Based on solubility data, select the best oil, surfactant, and co-surfactant.
-
Prepare mixtures of the surfactant and co-surfactant (S/CoS ratio) at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each S/CoS ratio, mix with the oil phase at different weight ratios (e.g., from 9:1 to 1:9).
-
To each mixture, add a small volume of water (titration) under gentle stirring.
-
Visually observe the formation of emulsions. Identify the regions that form clear, transparent microemulsions. These represent the efficient self-emulsification zones.[13]
-
-
Step 3: Preparation of the Drug-Loaded SEDDS
-
Select an optimized ratio of oil, surfactant, and co-surfactant from the self-emulsification zone.
-
Accurately weigh the components into a glass vial.
-
Add the pre-weighed MDM2 inhibitor to the mixture.
-
Gently heat (if necessary, not exceeding 40°C) and stir the mixture until the drug is completely dissolved and the solution is clear and homogenous.
-
-
Step 4: Characterization of the SEDDS
-
Emulsification Time: Add 1 mL of the SEDDS formulation to 250 mL of distilled water at 37°C with gentle stirring. Record the time taken for the formulation to form a homogenous emulsion.[7]
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the resulting emulsion's droplet size and Polydispersity Index (PDI) using a dynamic light scattering (DLS) instrument. A smaller droplet size (<200 nm) is generally preferred.[14]
-
Stability: Store the prepared SEDDS at various conditions (e.g., room temperature, 40°C) and visually inspect for any signs of drug precipitation or phase separation over time.[13]
-
Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic Diagram
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics and metabolism of AMG 232, a novel orally bioavailable inhibitor of the MDM2-p53 interaction, in rats, dogs and monkeys: in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. mdpi.com [mdpi.com]
- 10. consensus.app [consensus.app]
- 11. consensus.app [consensus.app]
- 12. In-vivo bioavailability studies: Significance and symbolism [wisdomlib.org]
- 13. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Cell line-specific sensitivity to MI-773
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of MI-773, a potent MDM2-p53 interaction inhibitor. Find troubleshooting tips and answers to frequently asked questions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as SAR405838, is a small-molecule inhibitor that disrupts the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53.[1][2][3] MDM2 is a key negative regulator of p53, targeting it for degradation.[1][3] By binding to MDM2, this compound prevents the degradation of p53, leading to its accumulation and the activation of downstream signaling pathways that can induce apoptosis (programmed cell death), cell cycle arrest, and senescence in cancer cells.[1][3][4]
Q2: What is the primary determinant of a cell line's sensitivity to this compound?
The p53 status of a cell line is the most critical factor in determining its sensitivity to this compound.[5][6] Cell lines with wild-type (WT) p53 are generally sensitive to this compound, as the drug's mechanism relies on the stabilization and activation of functional p53.[1][5][7] Conversely, cell lines with mutated or deleted p53 are typically resistant to this compound's effects.[1][5][6]
Q3: In which cancer types has this compound shown preclinical activity?
This compound has demonstrated significant antitumor effects in preclinical models of various cancers, particularly those that retain wild-type p53. These include neuroblastoma, liposarcoma, lymphoma, leukemia, melanoma, sarcoma, and renal and gastric cancers.[1][5] It has also been shown to be effective in adenoid cystic carcinoma (ACC) models.[8][9]
Q4: Can this compound be used in combination with other therapies?
Yes, studies have shown that this compound can enhance the cytotoxic effects of conventional chemotherapeutic agents like doxorubicin (B1662922) and cisplatin.[7][9] This suggests that this compound may be used as a standalone therapy or in combination with other treatments to improve efficacy, particularly in chemo-resistant cancers.[1][9]
Troubleshooting Guide
Issue 1: My wild-type p53 cell line is showing unexpected resistance to this compound.
-
Possible Cause 1: Incorrect p53 Status: Verify the p53 status of your cell line. Cell line identity can drift over time, or there may be a mischaracterization. Perform sequencing or a functional p53 assay to confirm its wild-type status.
-
Possible Cause 2: MDM2 Expression Levels: Low expression of MDM2 in your cell line could lead to reduced sensitivity, as this compound's primary target would be less abundant. Assess MDM2 protein levels via Western blot.
-
Possible Cause 3: Drug Inactivation or Degradation: Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh working solutions for each experiment.
-
Possible Cause 4: Acquired Resistance: Prolonged exposure to MDM2 inhibitors can sometimes lead to acquired resistance.[1] If you are culturing cells with the drug for extended periods, this may be a factor.
Issue 2: I am observing high variability in my cell viability assay results.
-
Possible Cause 1: Inconsistent Seeding Density: Ensure a uniform number of cells are seeded in each well of your microplate. Inconsistent cell numbers will lead to variable results.
-
Possible Cause 2: Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Possible Cause 3: Incomplete Drug Dissolution: Ensure that this compound is fully dissolved in the solvent before diluting it in culture medium. Precipitated drug will lead to inaccurate concentrations. Sonication may aid in dissolution.[2]
Issue 3: I am not seeing the expected downstream effects of p53 activation (e.g., apoptosis, p21 induction).
-
Possible Cause 1: Insufficient Treatment Time or Concentration: The induction of p53 target genes and subsequent apoptosis is time and concentration-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
-
Possible Cause 2: Defective Downstream Signaling: Even with wild-type p53, there may be defects in the downstream apoptotic machinery. Check for the expression and cleavage of key apoptotic proteins like PARP and Caspase-3 via Western blot.[1][10]
-
Possible Cause 3: Cell Line-Specific Differences: The kinetics of p53 activation and the cellular outcomes can vary significantly between different cell lines. It is important to characterize the response in your specific model system.
Data Presentation
Table 1: Cell Line-Specific Sensitivity to this compound (IC50 Values)
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | Wild-Type | 9.33 | [10] |
| SH-SY5Y | Neuroblastoma | Wild-Type | 2.45 | [10] |
| LAN-1 | Neuroblastoma | Wild-Type | 5.31 | [10] |
| SK-N-AS | Neuroblastoma | Mutant | >20.00 | [1] |
| NGP | Neuroblastoma | Wild-Type | >20.00 | [10] |
| SK-N-SH | Neuroblastoma | Wild-Type | 19.84 | [10] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating the cytotoxic effects of this compound.[1][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (or a vehicle control, e.g., DMSO) for the desired duration (e.g., 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a sufficient color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
2. Western Blotting for p53 Pathway Proteins
This protocol is a standard method to assess the activation of the p53 pathway.[1][10]
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, PARP, and cleaved Caspase-3 overnight at 4°C. A loading control antibody (e.g., α-Tubulin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis.[10]
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Mechanism of action of this compound in cells with wild-type p53.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Pharmacogenomics characterization of the MDM2 inhibitor this compound reveals candidate tumours and predictive biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. news.umich.edu [news.umich.edu]
- 10. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
MI-773 vs. Nutlin-3a: A Comparative Guide on Efficacy in Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent MDM2-p53 interaction inhibitors, MI-773 (also known as SAR405838) and Nutlin-3a, in the context of neuroblastoma, a common pediatric cancer. The data presented is collated from preclinical studies to aid in the objective assessment of these compounds for research and development purposes.
Introduction
Neuroblastoma is a pediatric malignancy where the tumor suppressor protein p53 is rarely mutated.[1] However, the p53 pathway is often inactivated through the overexpression of its negative regulator, Murine Double Minute 2 (MDM2).[2] This makes the restoration of p53 function by inhibiting the MDM2-p53 interaction a promising therapeutic strategy.[1] this compound and Nutlin-3a are small molecule inhibitors that bind to MDM2, preventing its interaction with p53, thereby stabilizing and activating p53-mediated downstream pathways leading to cell cycle arrest and apoptosis.[3][4] This guide compares the efficacy of these two compounds in neuroblastoma cell lines based on available experimental data.
Data Presentation
Table 1: Comparative Efficacy of this compound and Nutlin-3a in IMR-32 Neuroblastoma Cells
A direct comparison in the p53 wild-type IMR-32 neuroblastoma cell line demonstrated that this compound, Nutlin-3a, and another MDM2 inhibitor, RG7388, exhibit similar inhibitory effects on cell proliferation.
| Compound | IC50 (μM) in IMR-32 Cells |
| This compound (SAR405838) | ~1.0 |
| Nutlin-3a | ~2.5 |
| RG7388 | ~0.5 |
Note: IC50 values are approximated from graphical data presented in the cited study. The study concluded the compounds had similar inhibitory effects.
Table 2: Efficacy of this compound in Various Neuroblastoma Cell Lines
This compound has shown potent anti-proliferative effects in a range of neuroblastoma cell lines with wild-type p53.
| Cell Line | p53 Status | IC50 of this compound (μM) |
| IMR-32 | Wild-type | 9.33 |
| SH-SY5Y | Wild-type | 2.45 |
| SK-N-SH | Wild-type | 19.84 |
| LAN-1 | Wild-type | 5.31 |
| NGP | Wild-type | >20.00 |
| KELLY | Mutant | >20.00 |
Table 3: Efficacy of Nutlin-3a in Various Neuroblastoma Cell Lines
Nutlin-3a has also been extensively studied and shows efficacy in p53 wild-type neuroblastoma cell lines.
| Cell Line | p53 Status | IC50 of Nutlin-3a (μM) |
| IMR-32 | Wild-type | ~5.0 |
| LA-N-5 | Wild-type | ~6.0 |
| NBL-S | Wild-type | ~7.0 |
| SK-N-BE(2c) | Mutant | >20.0 |
Note: The IC50 values for Nutlin-3a are sourced from various studies and experimental conditions may differ.
Mechanism of Action and Signaling Pathway
Both this compound and Nutlin-3a function by disrupting the interaction between MDM2 and p53. This leads to the stabilization of p53, allowing it to accumulate in the nucleus and act as a transcription factor. Activated p53 then induces the expression of target genes that regulate cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX). In neuroblastoma cells with wild-type p53, treatment with either this compound or Nutlin-3a leads to a significant increase in p53 levels and the induction of apoptosis, as evidenced by the cleavage of PARP and Caspase-3.
Caption: MDM2-p53 signaling pathway and points of inhibition by this compound and Nutlin-3a.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Neuroblastoma cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound or Nutlin-3a for 72 hours.
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Incubation: Plates were incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control (DMSO-treated) cells. The half-maximal inhibitory concentration (IC50) was determined using a non-linear regression analysis.
Caption: Workflow for determining cell viability using the CCK-8 assay.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Neuroblastoma cells were treated with different concentrations of this compound or Nutlin-3a for 72 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium (B1200493) iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive cells were considered apoptotic.
Western Blot Analysis
-
Cell Lysis: Following treatment with this compound or Nutlin-3a for the indicated times, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p53, MDM2, p21, PARP, Caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western Blot analysis.
Conclusion
Both this compound and Nutlin-3a are effective inhibitors of the MDM2-p53 interaction in p53 wild-type neuroblastoma cell lines, leading to cell cycle arrest and apoptosis. Direct comparative data in the IMR-32 cell line suggests that this compound may have a slightly lower IC50 than Nutlin-3a, indicating potentially higher potency, although both were found to have similar inhibitory effects. The efficacy of both compounds is dependent on the p53 status of the neuroblastoma cells, with p53 mutant cells showing resistance. The choice between this compound and Nutlin-3a for further research and development may depend on factors such as potency in specific cellular contexts, pharmacokinetic properties, and potential for off-target effects, which warrant further investigation.
References
- 1. ascentagepharma.com [ascentagepharma.com]
- 2. Targeting the p53-MDM2 Pathway for Neuroblastoma Therapy: Rays of Hope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling In Vivo Potency: A Comparative Analysis of MDM2 Inhibitors MI-773 and RG7388
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo potency of two prominent MDM2-p53 interaction inhibitors: MI-773 (also known as SAR405838) and RG7388 (idasanutlin). This analysis is based on preclinical data from xenograft models, offering insights into their therapeutic potential in oncology.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its inactivation, often through interaction with the Murine Double Minute 2 (MDM2) homolog, is a common event in many human cancers. Small molecule inhibitors that disrupt the MDM2-p53 interaction, such as this compound and RG7388, can restore p53 function and induce tumor cell death. Both this compound and RG7388 are potent, second-generation MDM2 antagonists that have demonstrated significant antitumor effects in preclinical studies.[1][2]
Quantitative Comparison of In Vivo Efficacy
To facilitate a direct comparison of the in vivo potency of this compound and RG7388, the following tables summarize key quantitative data from preclinical studies in neuroblastoma, a pediatric cancer where the p53 pathway is often intact.
| Compound | Cancer Model | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound (SAR405838) | Orthotopic SH-SY5Y Neuroblastoma | 30 mg/kg, daily, intraperitoneal injection for 3 days | Induced apoptosis in tumor cells | [1] |
| RG7388 (Idasanutlin) | Orthotopic NGP Neuroblastoma | 25 mg/kg, once daily, intraperitoneal injection for 14 days | 59% | [3][4][5] |
| RG7388 (Idasanutlin) | Orthotopic SH-SY5Y Neuroblastoma | 25 mg/kg, once daily, intraperitoneal injection for 14 days | 67% | [3][4] |
| RG7388 (Idasanutlin) | Orthotopic LAN-5 Neuroblastoma | 35 mg/kg, once daily, intraperitoneal injection for 14 days | 75% | [3][4] |
| RG7388 (Idasanutlin) | SJSA1 Osteosarcoma Xenograft | 30 mg/kg, daily | Statistically equivalent to 50 mg/kg twice a week | [6][7] |
| RG7388 (Idasanutlin) | SJSA1 Osteosarcoma Xenograft | 50 mg/kg, weekly | Equivalent to 10 mg/kg daily | [6][7] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both this compound and RG7388 is the inhibition of the MDM2-p53 interaction. This restores the tumor-suppressing function of p53, leading to cell cycle arrest and apoptosis.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of these compounds in xenograft models.
Detailed Experimental Protocols
The in vivo potency of this compound and RG7388 has been primarily evaluated using orthotopic xenograft mouse models, which aim to recapitulate the tumor microenvironment more accurately than subcutaneous models.
Orthotopic Neuroblastoma Xenograft Model (for both this compound and RG7388)
-
Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y, NGP, and LAN-5, which are wild-type for p53, are commonly used.[1][4] For some studies, luciferase-transduced cells are utilized for in vivo bioluminescent imaging.[1]
-
Animal Model: Female athymic nude mice (NCr-nu/nu) are typically used.[3]
-
Tumor Cell Implantation: An orthotopic model is established by surgically injecting approximately 5 x 10^6 neuroblastoma cells into the left renal capsule of the mice.[1][8]
-
Tumor Establishment: Tumors are allowed to establish for a period of two to three weeks post-implantation before the initiation of treatment.[1][3] Tumor formation can be confirmed by methods such as bioluminescent imaging.[1]
-
Treatment Regimen:
-
This compound (SAR405838): Mice are treated with 30 mg/kg of SAR405838 administered daily via intraperitoneal injection for a specified duration, such as 3 days, to assess the induction of apoptosis.[1]
-
RG7388 (Idasanutlin): Treatment is initiated with RG7388 at doses ranging from 25 to 35 mg/kg, administered once daily via intraperitoneal injection for 14 days.[3] The vehicle control typically consists of a solution like hydroxypropylcellulose/Tween 80.[3]
-
-
Efficacy Evaluation:
-
Tumor growth inhibition is calculated by comparing the average tumor weight in the treated groups to the vehicle control group.
-
Immunohistochemical analysis of tumor tissues is performed to assess markers of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki67).[3]
Summary of In Vivo Findings
Both this compound and RG7388 demonstrate potent in vivo activity in preclinical models of cancers with wild-type p53.
RG7388 has been extensively studied in neuroblastoma xenograft models, consistently showing significant tumor growth inhibition across multiple cell lines at well-tolerated doses.[4][5] Studies have also explored intermittent dosing schedules for RG7388, suggesting that continuous daily administration may not be necessary to achieve an anti-tumor effect, which could have important implications for its clinical use and toxicity profile.[6][7]
This compound has also shown efficacy in neuroblastoma models by inducing apoptosis in tumor cells.[1] Further studies have highlighted its potential in other cancer types, such as adenoid cystic carcinoma, where it has been shown to target cancer stem cells and prevent tumor recurrence in combination with conventional chemotherapy.[9]
References
- 1. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The MDM2 small-molecule inhibitor RG7388 leads to potent tumor inhibition in p53 wild-type neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MDM2 small-molecule inhibitor RG7388 leads to potent tumor inhibition in p53 wild-type neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical optimization of MDM2 antagonist scheduling for cancer treatment by using a model-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. news.umich.edu [news.umich.edu]
Predicting Response to the MDM2 Inhibitor MI-773: A Comparative Guide to Biomarkers and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MI-773, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, with other MDM2 inhibitors. It highlights key biomarkers for predicting treatment response, presents supporting experimental data, and details relevant experimental protocols.
Introduction to this compound and the MDM2-p53 Axis
This compound is an orally available spiro-oxindole antagonist of the Mouse Double Minute 2 (MDM2) homolog.[1] In many cancers with wild-type TP53, the tumor-suppressing function of the p53 protein is inhibited by its negative regulator, MDM2. MDM2 binds to p53, promoting its degradation and thereby preventing p53-mediated cell cycle arrest and apoptosis.[2] this compound and its analog, SAR405838, are designed to disrupt this interaction, leading to the stabilization and activation of p53 and subsequent tumor cell death.[1][3]
Key Biomarkers for Predicting this compound Treatment Response
The efficacy of this compound and other MDM2 inhibitors is largely dictated by the genetic status of the tumor, particularly the p53 signaling pathway.
TP53 Mutation Status: The Primary Determinant
A consistent finding across numerous preclinical studies is that the mutation status of the TP53 gene is the most significant determinant of sensitivity to MDM2 inhibitors. Tumors harboring wild-type TP53 are generally sensitive to this compound, while those with mutated or deleted TP53 are resistant.[4][5] This is because the mechanism of action of this compound relies on the reactivation of a functional p53 protein.
MDM2 Gene Amplification: A Positive Predictive Marker
In tumors with wild-type TP53, amplification of the MDM2 gene is a strong positive predictive biomarker for response to this compound.[6] MDM2 amplification leads to overexpression of the MDM2 protein, creating a state of "oncogene addiction" where the tumor cells are highly dependent on the suppression of p53 for their survival. Inhibition of MDM2 in these tumors leads to a robust activation of p53 and potent anti-tumor effects. Clinical studies with MDM2 inhibitors have often focused on patient populations with MDM2-amplified tumors, such as dedifferentiated liposarcoma.[1]
Gene Expression Signatures: A More Nuanced Approach
While TP53 status and MDM2 amplification are crucial, they do not account for the full spectrum of responses observed. Research has identified multi-gene expression signatures that can more accurately predict sensitivity to MDM2 inhibitors. One study identified a 175-gene signature from a broad panel of cancer cell lines that could predict sensitivity to the MDM2 inhibitor DS-3032b.[7][8] Another study highlighted a 13-gene signature of p53 transcriptional targets that could predict sensitivity.[9] Furthermore, an AML-specific 1532-gene signature was also developed.[7][10] These signatures often include genes involved in the p53 signaling pathway and cell cycle regulation. For example, high basal expression of p53 target genes like CDKN1A (p21) and RPL22L1 has been associated with sensitivity to Nutlin-3a, suggesting a primed and functional p53 pathway.[11]
Comparative Performance of this compound and Alternative MDM2 Inhibitors
This compound belongs to a class of drugs that target the MDM2-p53 interaction. Its performance is best understood in comparison to other well-characterized MDM2 inhibitors like Nutlin-3a and Idasanutlin (B612072) (RG7388).
In Vitro Potency
Preclinical studies have consistently demonstrated that this compound (and its analog SAR405838) is significantly more potent than the first-generation MDM2 inhibitor, Nutlin-3a.[4] One study directly comparing SAR405838, Idasanutlin (RG7388), and Nutlin-3 in the TP53 wild-type neuroblastoma cell line IMR-32 showed that all three compounds had similar inhibitory effects on cell proliferation.[12]
Table 1: Comparison of IC50 Values of MDM2 Inhibitors in TP53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | This compound (SAR405838) IC50 (µM) | Nutlin-3a IC50 (µM) | Idasanutlin (RG7388) IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | Similar to Nutlin-3a and Idasanutlin | Similar to SAR405838 and Idasanutlin | Similar to SAR405838 and Nutlin-3a | [12] |
| HCT116 p53+/+ | Colon Cancer | - | 28.03 ± 6.66 | 4.15 ± 0.31 | [13] |
Note: Direct head-to-head comparisons across a broad range of cell lines in a single study are limited. The data presented is compiled from different studies and should be interpreted with caution.
Clinical Trial Outcomes
Clinical trials provide valuable insights into the efficacy and safety of these compounds in patients.
-
This compound (SAR405838): A phase I study in patients with advanced solid tumors with wild-type or low prevalence of TP53 mutations showed an acceptable safety profile. In a cohort of patients with de-differentiated liposarcoma (a tumor type often characterized by MDM2 amplification), the best response was stable disease in 56% of patients.[1] Another phase I study of SAR405838 in combination with a MEK inhibitor also showed preliminary anti-tumor activity.[14] However, a study on de-differentiated liposarcoma patients treated with SAR405838 showed the emergence of TP53 mutations in circulating cell-free DNA, suggesting a mechanism of acquired resistance.[15]
-
Nutlin-3a: Despite promising preclinical data, the clinical development of Nutlin-3a has been hampered by its poor bioavailability and high toxicity.[9] A clinical trial of a Nutlin derivative (RG7112) in sarcoma patients with MDM2 amplification showed a surprisingly low response rate, questioning the sole reliance on MDM2 amplification as a predictive biomarker.[16]
-
Idasanutlin (RG7388): A phase 3 trial (MIRROS) of Idasanutlin in combination with cytarabine (B982) for relapsed or refractory acute myeloid leukemia (AML) did not meet its primary endpoint of improving overall survival, although it did show an improved overall remission rate.[17] Ongoing studies are exploring biomarkers, including MDM2 protein expression, to better select patients who may benefit from Idasanutlin.[18]
Signaling Pathways and Experimental Workflows
MDM2-p53 Signaling Pathway
The core mechanism of action for this compound is the disruption of the MDM2-p53 autoregulatory feedback loop.
References
- 1. A phase I study of SAR405838, a novel human double minute 2 (HDM2) antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sanofi.com [sanofi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacogenomics characterization of the MDM2 inhibitor this compound reveals candidate tumours and predictive biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predictive gene signatures determine tumor sensitivity to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Predicting tumor response to drugs based on gene-expression biomarkers of sensitivity learned from cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A phase I study of the HDM2 antagonist SAR405838 combined with the MEK inhibitor pimasertib in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TP53 mutations emerge with HDM2 inhibitor SAR405838 treatment in de-differentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Idasanutlin plus cytarabine in relapsed or refractory acute myeloid leukemia: results of the MIRROS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acute myeloid leukemia patients’ clinical response to idasanutlin (RG7388) is associated with pre-treatment MDM2 protein expression in leukemic blasts - PMC [pmc.ncbi.nlm.nih.gov]
Validating p53 Activation Downstream of MI-773: A Comparative Guide to qPCR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the activation of the tumor suppressor protein p53 following treatment with MI-773, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. We focus on quantitative Real-Time PCR (qPCR) as a primary method and provide supporting experimental data and detailed protocols. Additionally, we compare qPCR with alternative validation techniques to assist researchers in selecting the most appropriate method for their experimental needs.
Introduction to this compound and p53 Activation
This compound, also known as SAR405838, is an orally available small-molecule inhibitor that disrupts the interaction between MDM2 and p53.[1][2] In many cancers with wild-type p53, the MDM2 protein acts as a negative regulator, targeting p53 for proteasomal degradation.[3] By binding to MDM2, this compound prevents this interaction, leading to the stabilization and accumulation of p53.[4] Activated p53 then functions as a transcription factor, inducing the expression of a suite of downstream target genes. These genes, including CDKN1A (p21), BBC3 (PUMA), and MDM2 itself, play crucial roles in cell cycle arrest, apoptosis, and senescence, thereby suppressing tumor growth.[4][5] Validating the activation of this pathway is a critical step in the preclinical assessment of MDM2 inhibitors like this compound.
Methods for Validating p53 Activation
Several robust methods are available to confirm the activation of the p53 pathway downstream of this compound. This guide will focus on qPCR and provide a comparative overview of other common techniques.
Quantitative Real-Time PCR (qPCR)
qPCR is a highly sensitive and specific method for measuring the abundance of specific mRNA transcripts. By quantifying the mRNA levels of p53 target genes, researchers can directly assess the transcriptional activity of p53.
Advantages of qPCR:
-
High Sensitivity and Specificity: Capable of detecting low abundance transcripts with high precision.[1]
-
Quantitative Nature: Provides accurate and reproducible quantification of gene expression changes.
-
High Throughput: Can be adapted for the simultaneous analysis of multiple genes and samples.[1]
-
Real-Time Monitoring: Allows for the direct observation of amplification, reducing the likelihood of false positives.[1]
Limitations of qPCR:
-
Indirect Measurement of Protein Levels: Measures mRNA transcripts, which may not always directly correlate with protein expression levels due to post-transcriptional and post-translational regulation.
-
Requires High-Quality RNA: The accuracy of qPCR results is highly dependent on the integrity and purity of the starting RNA material.[1]
-
Primer Design is Critical: Poorly designed primers can lead to non-specific amplification and inaccurate results.
Alternative Validation Methods
While qPCR is a powerful tool, a multi-faceted approach using alternative methods can provide a more comprehensive validation of p53 activation.
-
Western Blotting: This technique is used to detect and quantify specific proteins in a sample. By using antibodies against p53 and its downstream protein products (e.g., p21, PUMA, MDM2), Western blotting can confirm that the increased mRNA levels measured by qPCR translate to increased protein expression. It can also be used to detect post-translational modifications of p53, such as phosphorylation, which are indicative of its activation.[6]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a promoter containing p53 response elements. In the presence of active p53, the reporter gene is transcribed, and the resulting signal can be quantified. This method provides a direct measure of p53 transcriptional activity in living cells.[7]
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques allow for the visualization of protein expression and localization within cells or tissues. IHC/IF can be used to demonstrate the nuclear accumulation of p53, a hallmark of its activation, and to assess the expression of its target proteins in a spatial context.
Comparison of Validation Methods
| Method | Principle | What it Measures | Advantages | Limitations |
| qPCR | Reverse transcription of RNA to cDNA followed by PCR amplification with fluorescence detection. | mRNA levels of p53 target genes. | High sensitivity, specificity, quantitative, high-throughput.[1] | Indirect measure of protein, requires high-quality RNA.[1] |
| Western Blot | Separation of proteins by size, transfer to a membrane, and detection with specific antibodies. | Protein levels and post-translational modifications of p53 and its targets. | Direct measure of protein, can detect modifications.[6] | Lower throughput, semi-quantitative without proper controls. |
| Reporter Gene Assay | Expression of a reporter gene under the control of a p53-responsive promoter. | Transcriptional activity of p53. | Direct measure of transcriptional activity in live cells.[7] | Can be influenced by off-target effects, may not reflect endogenous gene regulation. |
| IHC/IF | Use of antibodies to detect specific proteins in cells or tissues. | Protein expression and subcellular localization. | Provides spatial information, can be used on tissue samples. | Generally qualitative or semi-quantitative. |
Experimental Data: this compound Induced p53 Target Gene Expression
The following table summarizes the fold change in mRNA expression of key p53 target genes in cancer cell lines treated with this compound, as determined by qPCR. This data demonstrates a dose-dependent increase in the transcription of these genes, confirming the activation of the p53 pathway by this compound.
qPCR Data Summary: Fold Induction of p53 Target Genes by this compound
| Cell Line | Treatment | Time (hours) | CDKN1A (p21) Fold Change | BBC3 (PUMA) Fold Change | MDM2 Fold Change |
| NCI-H1299-wtp53 | 1 µM this compound | 24 | ~4.5 | ~5.0 | ~3.5 |
| IMR-32 (Neuroblastoma) | 1 µM this compound | 24 | >10 | >10 | >10 |
| IMR-32 (Neuroblastoma) | 1 µM RG7112 (alternative MDM2i) | 24 | >10 | >10 | >10 |
Data is approximated from graphical representations in the cited literature.[2][7]
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Culture human cancer cells with wild-type p53 (e.g., IMR-32, SH-SY5Y) in the recommended complete growth medium.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle control (DMSO) for the specified time points (e.g., 6, 12, 24 hours).
RNA Extraction and cDNA Synthesis
-
Following treatment, wash cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
Quantitative Real-Time PCR (qPCR) Protocol
-
Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for the target genes (CDKN1A, BBC3, MDM2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or other fluorescent qPCR master mix
-
Nuclease-free water
-
-
Use the following cycling conditions on a real-time PCR instrument:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation of downstream targets.
Caption: Experimental workflow for validating p53 activation using qPCR.
Conclusion
Validating the activation of the p53 pathway is essential for the development of MDM2 inhibitors like this compound. qPCR offers a sensitive, specific, and quantitative method for assessing the transcriptional upregulation of p53 target genes. For a more comprehensive validation, it is recommended to complement qPCR data with protein-level analyses, such as Western blotting, and functional assays like reporter gene assays. The protocols and comparative information provided in this guide are intended to assist researchers in designing and executing robust experiments to confirm the mechanism of action of p53-activating compounds.
References
- 1. pluto.bio [pluto.bio]
- 2. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Advantages and limitations of quantitative PCR (Q-PCR)-based approaches in microbial ecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MI-773 and Other Small-Molecule MDM2 Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The discovery of small-molecule inhibitors targeting the murine double minute 2 (MDM2)-p53 protein-protein interaction has heralded a new era in targeted cancer therapy. By disrupting the negative regulation of the p53 tumor suppressor, these inhibitors aim to restore its potent tumor-suppressive functions, including cell cycle arrest and apoptosis, particularly in cancers harboring wild-type TP53. MI-773 (also known as SAR405838) has emerged as a promising clinical candidate in this class. This guide provides an objective, data-driven comparison of this compound with other notable MDM2 inhibitors, including Nutlin-3a, RG7388, AMG 232 (KRT-232), and HDM201, supported by experimental data from preclinical studies.
Mechanism of Action: Restoring the Guardian of the Genome
MDM2 is an E3 ubiquitin ligase that plays a critical role in regulating p53 levels. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. MDM2 inhibitors are designed to fit into the hydrophobic pocket of MDM2, competitively blocking the binding of p53. This restores p53 stability and function, leading to the transcriptional activation of downstream target genes like CDKN1A (p21) and pro-apoptotic genes such as PUMA and BAX, ultimately culminating in tumor cell death.
Quantitative Comparison of MDM2 Inhibitors
The following tables summarize key quantitative data for this compound and other MDM2 inhibitors from various preclinical studies. It is important to note that direct comparisons should be made with caution unless the data are from head-to-head studies under identical experimental conditions.
Table 1: Biochemical Potency (Binding Affinity)
| Compound | Target | Binding Affinity (Ki/Kd/IC50) | Assay Method | Reference |
| This compound (SAR405838) | MDM2 | Kd = 8.2 nM | Not Specified | [1] |
| This compound (SAR405838) | MDM2 | Ki = 0.88 nM | Fluorescence Polarization | [2] |
| Nutlin-3a | MDM2 | IC50 = 90 nM | Biochemical Assay | [3] |
| MI-219 | MDM2 | Ki = 5 nM | Not Specified | [3] |
| AMG 232 | MDM2 | Picomolar affinity | Not Specified | [4] |
Note: Lower values indicate higher binding affinity.
Table 2: Cellular Potency (In Vitro Growth Inhibition)
| Compound | Cell Line | Cancer Type | IC50 | Assay Method | Reference |
| This compound (SAR405838) | SJSA-1 | Osteosarcoma | 0.092 µM | CCK-8 | [2] |
| This compound (SAR405838) | RS4;11 | Acute Lymphoblastic Leukemia | 0.089 µM | CCK-8 | [2] |
| This compound (SAR405838) | LNCaP | Prostate Cancer | 0.27 µM | CCK-8 | [2] |
| This compound (SAR405838) | HCT-116 | Colon Cancer | 0.20 µM | CCK-8 | [2] |
| This compound (SAR405838) | IMR-32 | Neuroblastoma | ~1 µM | CCK-8 | [3] |
| Nutlin-3a | IMR-32 | Neuroblastoma | ~1 µM | CCK-8 | [3] |
| RG7388 | IMR-32 | Neuroblastoma | ~1 µM | CCK-8 | [3] |
| Nutlin-3a | SJSA-1, HCT116, RKO | Osteosarcoma, Colon Cancer | 1-2 µM | Not Specified | [3] |
Note: A study on the IMR-32 neuroblastoma cell line indicated that this compound, RG7388, and Nutlin-3 have similar inhibitory effects on cell proliferation[3]. Another study suggests that this compound has superior potency over Nutlin-3a[5].
Table 3: In Vivo Efficacy (Xenograft Models)
| Compound | Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| This compound (SAR405838) | SJSA-1 | Osteosarcoma | 10-200 mg/kg, p.o., daily | Dose-dependent tumor growth inhibition | [2] |
| This compound (SAR405838) | Adenoid Cystic Carcinoma | Salivary Gland Cancer | Not specified | Tumor shrinkage | [6] |
| Nutlin-3 | SJSA-1 | Osteosarcoma | 200 mg/kg, p.o., twice daily | 90% tumor growth inhibition | [3] |
| MI-219 | Not Specified | Not Specified | Not Specified | Complete tumor growth inhibition | [3] |
| RG7388 | NGP, SH-SY5Y, LAN-5 | Neuroblastoma | Not Specified | Significant tumor inhibition (59-75%) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of MDM2 inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the disruption of the MDM2-p53 interaction.
Methodology:
-
Reagent Preparation: A fluorescently labeled (e.g., with fluorescein (B123965) or rhodamine) synthetic peptide corresponding to the p53 transactivation domain is used as the probe. Recombinant human MDM2 protein is also required. The test inhibitor (e.g., this compound) is serially diluted.
-
Assay Reaction: In a microplate, the MDM2 protein and the fluorescent p53 peptide are incubated together to allow binding. The test inhibitor is then added at various concentrations.
-
Measurement: The fluorescence polarization of the solution is measured using a plate reader. When the small fluorescent peptide is bound to the larger MDM2 protein, it tumbles slower in solution, resulting in a high polarization value. If the inhibitor displaces the peptide, the free peptide tumbles faster, leading to a low polarization value.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the inhibitor's ability to disrupt the MDM2-p53 interaction. IC50 values are calculated from the dose-response curves.
Cell Viability (MTT/MTS) Assay for Cellular Potency
This colorimetric assay determines the effect of the inhibitor on cell proliferation and viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the MDM2 inhibitor (e.g., this compound) and incubated for a specified period (typically 48-72 hours).
-
MTT/MTS Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt (MTS, XTT) is added to each well.
-
Incubation and Solubilization: The plates are incubated to allow metabolically active cells to reduce the yellow tetrazolium salt into a purple formazan (B1609692) product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values, the concentration of inhibitor that causes 50% inhibition of cell growth, are calculated from the dose-response curves.
Western Blot for p53 Pathway Activation
This technique is used to detect changes in the protein levels of p53 and its downstream targets.
Methodology:
-
Cell Lysis: Cancer cells are treated with the MDM2 inhibitor for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p53, p21, MDM2) and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized. The intensity of the bands indicates the relative abundance of the target proteins.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of the MDM2 inhibitor in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
Drug Administration: The MDM2 inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage for this compound), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically throughout the study using calipers.
-
Data Analysis: The tumor growth curves for the treated and control groups are plotted and statistically analyzed to determine the extent of tumor growth inhibition.
Conclusion
This compound is a potent and orally bioavailable MDM2 inhibitor with demonstrated preclinical efficacy in a variety of cancer models. The available data suggests that its potency is comparable or superior to earlier generation MDM2 inhibitors like Nutlin-3a. Head-to-head comparisons with other clinical-stage inhibitors such as AMG 232 and HDM201 under standardized conditions would be invaluable for a more definitive assessment of their relative therapeutic potential. The continued clinical development of this compound and other MDM2 inhibitors holds significant promise for the treatment of p53 wild-type cancers.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Inhibiting MDM2-p53 Interaction Suppresses Tumor Growth in Patient-Derived Non-Small Cell Lung Cancer Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Pharmacogenomics characterization of the MDM2 inhibitor this compound reveals candidate tumours and predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The MDM2 small-molecule inhibitor RG7388 leads to potent tumor inhibition in p53 wild-type neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
MI-773: A Comparative Guide to Cross-Reactivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the cross-reactivity and specificity of MI-773 (also known as SAR405838), a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By objectively comparing its performance with the alternative inhibitor, Nutlin-3a, and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.
Executive Summary
This compound is a highly optimized spiro-oxindole antagonist of Mouse Double Minute 2 homolog (MDM2), a primary negative regulator of the p53 tumor suppressor. By disrupting the MDM2-p53 interaction, this compound stabilizes p53, leading to the activation of p53-mediated signaling pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This guide demonstrates that this compound exhibits superior potency and a highly specific binding profile compared to the well-established MDM2 inhibitor, Nutlin-3a.
Potency and Specificity: this compound vs. Alternatives
This compound demonstrates significantly higher potency in both biochemical and cellular assays compared to Nutlin-3a. Its high specificity is characterized by its strong affinity for MDM2 and its pronounced selectivity for cancer cells with wild-type p53.
Biochemical Activity
The binding affinities of this compound and Nutlin-3a for MDM2 have been determined using various biophysical and biochemical assays. The equilibrium dissociation constant (Kd) and the inhibitory constant (Ki) are key parameters for assessing the potency of these inhibitors.
| Compound | Target | Ki | Kd | Assay Method |
| This compound (SAR405838) | MDM2 | 0.88 nM[1] | 8.2 nM[2] | Competitive Binding Assay[1] |
| Nutlin-3a | MDM2 | ~50-fold less potent than this compound[1] | Not explicitly found | Not explicitly found |
Cellular Activity
The half-maximal inhibitory concentration (IC50) in various cancer cell lines is a critical measure of a compound's cellular potency and its specificity towards cancer cells with different p53 statuses.
| Cell Line | p53 Status | This compound (SAR405838) IC50 | Nutlin-3a IC50 |
| SJSA-1 (Osteosarcoma) | Wild-Type | 0.11 µM - 0.31 µM[3][4] | 2.90 µM[4] |
| RS4;11 (Leukemia) | Wild-Type | Not explicitly found | Not explicitly found |
| LNCaP (Prostate Cancer) | Wild-Type | Not explicitly found | Not explicitly found |
| HCT-116 (Colon Cancer) | Wild-Type | Not explicitly found | Not explicitly found |
| TP53-mutated cell lines | Mutated | >10 µM[1] | Not explicitly found |
Note: Specific IC50 values for all cell lines were not consistently available across all sources.
Cross-Reactivity Profile
A hallmark of a high-quality chemical probe and therapeutic candidate is its low level of off-target activity.
This compound (SAR405838)
This compound has demonstrated a very clean off-target profile. In a broad screening against a panel of over 200 receptors and enzymes, SAR405838 showed, at best, only micromolar activity against a few of these off-targets, indicating a low potential for direct, potent inhibition of other cellular proteins[5]. Furthermore, SAR405838 was tested for its binding to the MDM2 homolog, MDMx, as well as other proteins with similar hydrophobic binding grooves, including Bcl-2, Bcl-xL, Mcl-1, and β-catenin. At a concentration of 10 μM, this compound showed no significant binding to any of these proteins, underscoring its high selectivity for MDM2[1].
Nutlin-3a
While highly potent against MDM2, Nutlin-3a's broader cross-reactivity profile across a large panel of kinases or other enzymes is not as well-documented in the provided search results. However, its mechanism of action is well-established to be highly specific to the disruption of the MDM2-p53 interaction[6][7].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's activity and selectivity.
MDM2-p53 Interaction Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the ability of a test compound to disrupt the interaction between MDM2 and a p53-derived peptide.
-
Principle: FRET occurs between a donor fluorophore (e.g., Europium-labeled streptavidin bound to biotinylated MDM2) and an acceptor fluorophore (e.g., Cy5-labeled p53 peptide). When the two are in close proximity, excitation of the donor leads to emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human MDM2 protein (biotinylated)
-
Europium-labeled streptavidin
-
Cy5-labeled p53-derived peptide (e.g., Cy5-TFSDLWKLL)
-
Test compound (this compound) and control inhibitors
-
Assay buffer
-
384-well microplates
-
A microplate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare serial dilutions of the test and control compounds.
-
In a microplate, add the biotinylated MDM2 protein and Europium-labeled streptavidin and incubate to allow binding.
-
Add the test compound or control to the wells.
-
Add the Cy5-labeled p53 peptide to initiate the binding reaction.
-
Incubate to allow the system to reach equilibrium.
-
Measure the fluorescence at the donor and acceptor emission wavelengths (e.g., excitation at 340 nm, emission at 665 nm for the acceptor).
-
Calculate the ratio of acceptor to donor fluorescence and determine the IC50 value for the test compound.
-
MDM2-p53 Interaction Assay (AlphaLISA)
This assay is another homogeneous, bead-based method to quantify protein-protein interactions.
-
Principle: Donor and Acceptor beads are brought into proximity through the binding of MDM2 and p53. The Donor bead, when excited by a laser, releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal. An inhibitor disrupts the MDM2-p53 interaction, separating the beads and reducing the signal.
-
Materials:
-
Recombinant GST-tagged MDM2 and His-tagged p53 proteins
-
AlphaLISA Glutathione (GSH) Donor beads
-
AlphaLISA Nickel Chelate Acceptor beads
-
Test compound (this compound) and control inhibitors
-
AlphaLISA assay buffer
-
384-well microplates
-
An Alpha-enabled microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test and control compounds.
-
In a microplate, add the GST-MDM2 protein, His-p53 protein, and the test compound or control.
-
Incubate to allow for inhibitor binding.
-
Add the GSH Donor beads and Ni Chelate Acceptor beads.
-
Incubate in the dark to allow for bead-protein binding.
-
Read the plate on an Alpha-enabled reader to measure the chemiluminescent signal.
-
Determine the IC50 value of the test compound by plotting the signal against the compound concentration.
-
Conclusion
This compound (SAR405838) is a highly potent and selective inhibitor of the MDM2-p53 interaction with a favorable cross-reactivity profile. Its superior potency compared to first-generation inhibitors like Nutlin-3a, combined with its high specificity for MDM2 and selectivity for cancer cells with wild-type p53, makes it a valuable tool for cancer research and a promising candidate for targeted cancer therapy. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and compare novel MDM2-p53 interaction inhibitors.
References
- 1. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacogenomics characterization of the MDM2 inhibitor this compound reveals candidate tumours and predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR405838: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
MI-773 in Combination with Chemotherapy: A Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of MI-773, a small molecule inhibitor of the MDM2-p53 interaction, with conventional chemotherapeutic agents. The data presented here, compiled from preclinical studies, demonstrates the potential of this compound to enhance the efficacy of standard cancer therapies.
Mechanism of Synergism: Reactivating the Guardian of the Genome
This compound functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53. In many cancers with wild-type p53, the p53 protein is inactivated by MDM2, which targets it for degradation. By inhibiting MDM2, this compound stabilizes p53, leading to the reactivation of its tumor-suppressive functions, including cell cycle arrest and apoptosis.[1] When combined with DNA-damaging chemotherapies like cisplatin (B142131) or doxorubicin (B1662922), this compound creates a powerful synergistic effect, sensitizing cancer cells to the cytotoxic effects of these agents.
dot
Caption: MDM2-p53 signaling pathway and the synergistic action of this compound with chemotherapy.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies assessing the synergistic effects of this compound in combination with cisplatin and doxorubicin in various cancer cell lines. Synergy is quantitatively defined by the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3]
This compound and Cisplatin in Adenoid Cystic Carcinoma (ACC)
| Cell Line | Drug | IC50 (µM) | Combination IC50 (µM) | Combination Index (CI) | Fold Reduction in IC50 | Reference |
| UM-HACC-5 | This compound | ~2.5 | 0.5 (this compound) + 2.5 (Cisplatin) | < 1 (Synergistic) | 5 | Nör F, et al. 2017 |
| Cisplatin | ~10 | 4 | ||||
| UM-HACC-6 | This compound | ~3 | 1 (this compound) + 5 (Cisplatin) | < 1 (Synergistic) | 3 | Nör F, et al. 2017 |
| Cisplatin | ~15 | 3 |
Data extrapolated from dose-response curves in the cited literature.
This compound (SAR405838) and Doxorubicin in Neuroblastoma
While a specific Combination Index was not reported, the study by Lu et al. demonstrated a significant increase in apoptosis in neuroblastoma cell lines when this compound was combined with doxorubicin, indicating a strong synergistic interaction.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase in Apoptosis vs. Doxorubicin alone | Reference |
| IMR-32 | Doxorubicin (0.1 µM) | ~15% | - | Lu J, et al. 2016 |
| This compound (5 µM) | ~10% | - | ||
| Combination | ~35% | ~2.3 | ||
| SH-SY5Y | Doxorubicin (0.1 µM) | ~20% | - | Lu J, et al. 2016 |
| This compound (5 µM) | ~12% | - | ||
| Combination | ~45% | ~2.25 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
dot
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, cells are treated with various concentrations of this compound, the chemotherapeutic agent (cisplatin or doxorubicin), or the combination of both.
-
Incubation: Plates are incubated for 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from dose-response curves. The Combination Index is calculated using software like CompuSyn based on the Chou-Talalay method.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
dot
Caption: Experimental workflow for Annexin V apoptosis assay.
Protocol:
-
Cell Treatment: Cells are treated with the respective drugs for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of apoptotic cells is determined by quantifying the populations of Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis/necrosis) cells.
In Vivo Efficacy
Preclinical studies using patient-derived xenograft (PDX) models have demonstrated the in vivo synergistic efficacy of this compound with cisplatin in adenoid cystic carcinoma.[1][4]
-
Tumor Regression: The combination of this compound and cisplatin resulted in significant tumor regression in ACC PDX models, with some tumors becoming undetectable.[1]
-
Prevention of Recurrence: In a neoadjuvant setting, the combination therapy followed by surgical removal of the tumor prevented tumor recurrence for over 300 days in the majority of the animals.[1][4]
Conclusion
The preclinical data strongly supports the synergistic interaction between this compound and conventional chemotherapies like cisplatin and doxorubicin. By reactivating the p53 pathway, this compound sensitizes cancer cells to the cytotoxic effects of these agents, leading to enhanced apoptosis and tumor regression. These findings provide a solid rationale for the continued clinical investigation of this compound in combination therapies for various cancers with wild-type p53.
References
- 1. news.umich.edu [news.umich.edu]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of MI-773
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of MI-773, a potent and selective MDM2 inhibitor, is a critical final step that ensures laboratory safety, environmental protection, and regulatory compliance. While this compound is not classified as a hazardous substance, adherence to established laboratory waste management protocols is essential.[1] This guide provides a comprehensive framework for the safe and responsible disposal of this compound.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Although not classified as hazardous, it is prudent to handle this compound with care to minimize any potential exposure.
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills and contamination.
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to a well-ventilated area and seek fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
For any significant exposure, seek immediate medical attention.
Quantitative Data Summary
At present, publicly available quantitative data regarding the specific environmental fate and toxicology of this compound, which would directly inform disposal-related concentration limits, is limited. The provided Safety Data Sheet (SDS) does not list specific quantitative thresholds for disposal.[1] The following table summarizes the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₉H₃₄Cl₂FN₃O₃ |
| Molecular Weight | 562.50 g/mol |
| CAS Number | 1303607-07-9 |
Researchers are advised to consult their institution's Environmental Health and Safety (EHS) department for any internal guidelines or established concentration limits for the disposal of non-hazardous chemical waste.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with a clear and systematic procedure. The following steps are based on general best practices for the disposal of non-hazardous laboratory chemicals.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound to be disposed of is in a solid form, dissolved in a solvent, or part of a mixture.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program. Incompatible chemicals can react, leading to unforeseen hazards. It is best practice to maintain separate waste containers for different types of chemical waste.
2. Container Selection and Labeling:
-
Choose a Compatible Container: Use a designated, leak-proof container that is chemically compatible with this compound and any solvents it may be dissolved in. The original container, if in good condition, can be a suitable choice.
-
Label the Container Clearly: The container must be clearly labeled as "Non-Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The name of the principal investigator or research group.
-
3. Storage of Waste:
-
Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Secure Containment: Keep the waste container securely capped at all times, except when adding waste.
4. Final Disposal:
-
Consult Institutional EHS: The final disposal route for non-hazardous chemical waste is highly dependent on institutional and local regulations. Contact your institution's Environmental Health and Safety (EHS) department to determine the appropriate disposal method. They will provide guidance on whether the waste can be:
-
Disposed of in the regular trash (for solid, non-reactive waste).
-
Poured down the sanitary sewer (for aqueous, non-hazardous solutions, subject to concentration limits).
-
Collected by the EHS department for consolidation and disposal.
-
-
Disposal of Empty Containers: Empty containers that held this compound should be managed according to institutional guidelines. This may involve triple rinsing the container with a suitable solvent, collecting the rinsate as chemical waste, and then disposing of the defaced container in the regular trash.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
By adhering to these procedures and maintaining open communication with your institution's safety officials, you can ensure the responsible and compliant disposal of this compound, contributing to a safe and sustainable research environment.
References
Navigating the Handling of MI-773: A Comprehensive Safety and Operational Guide
For Immediate Reference: Key Safety and Logistical Information
MI-773 is a potent small-molecule inhibitor of the MDM2-p53 protein-protein interaction, demonstrating significant anti-tumor activity. While a Safety Data Sheet (SDS) from one supplier indicates it is not a hazardous substance, it is crucial for laboratory personnel to handle this compound with the appropriate precautions due to its biological activity and the presence of halogenated functional groups. This guide provides essential safety protocols, operational procedures, and disposal plans to ensure the safe and effective use of this compound in a research environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense when handling this compound. Adherence to these guidelines is mandatory to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch) | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust or aerosols are generated. | Minimizes inhalation of the compound. |
Engineering Controls:
| Control Type | Specification | Purpose |
| Ventilation | Work in a chemical fume hood or an area with appropriate exhaust ventilation. | Controls airborne exposure to the compound. |
| Eye Wash Station | Readily accessible | For immediate flushing in case of eye contact. |
| Safety Shower | Readily accessible | For immediate decontamination in case of large-scale skin contact. |
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₂₉H₃₄Cl₂FN₃O₃ |
| Molecular Weight | 562.50 g/mol |
| CAS Number | 1303607-07-9 |
| Binding Affinity (MDM2) | Kd = 8.2 nM, Ki = 0.88 nM[1][2] |
| Solubility (in vitro) | ≥ 53 mg/mL in DMSO[3] |
| Storage of Stock Solutions | -20°C for up to 1 month, or -80°C for up to 6 months (stored under nitrogen)[1] |
Operational Plans: Handling and Storage
Strict adherence to the following procedures is essential for the safe handling and storage of this compound.
General Handling
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]
-
Avoid Inhalation: Do not breathe dust, vapor, mist, or gas.[4]
-
Hygiene: Wash hands thoroughly before breaks and immediately after handling the product.[4] Contaminated clothing should be changed immediately.[4]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Conditions: Store at -20°C under desiccating conditions.[2] For long-term storage, refer to the stock solution stability data.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do NOT induce vomiting. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local environmental regulations.
-
Waste Collection: Collect all this compound waste, including empty containers, contaminated lab supplies (e.g., pipette tips, gloves), and unused solutions, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
This compound is a potent inhibitor of the MDM2-p53 interaction, leading to the activation of the p53 tumor suppressor pathway and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5][6]
In Vitro Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10³ to 3 x 10³ cells per well and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0 to 40 µM).[7]
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24 to 96 hours).[7]
-
Viability Assessment: Measure cell viability using a suitable method, such as the Sulforhodamine B (SRB) or WST-1 assay.[7]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Western Blot Analysis for p53 Pathway Activation
This protocol is designed to detect the activation of the p53 pathway in response to this compound treatment.
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p53, MDM2, and p21. A loading control, such as β-actin or GAPDH, should also be probed.
-
Detection: Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: A typical in vitro experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. doc.abcam.com [doc.abcam.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. This compound, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel MDM2 inhibitor SAR405838 (this compound) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.glpbio.com [file.glpbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
